molecular formula C11H9BrFNO B13258134 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Cat. No.: B13258134
M. Wt: 270.10 g/mol
InChI Key: BHZQUQYVYDADDV-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline (CAS 1487386-69-5) is a high-value chemical intermediate designed for advanced pharmaceutical and antimicrobial research. This compound belongs to the class of fluorinated aniline derivatives, characterized by a molecular formula of C 11 H 9 BrFNO and a molecular weight of 270.10 . Its structure incorporates both a bromo-fluoro substituted aniline ring and a furanylmethyl group, making it a versatile scaffold for constructing more complex molecules. The primary research application of this compound is as a key building block in the synthesis of novel bioactive molecules, particularly in the development of antibacterial agents. Structurally related furan-carboxamide compounds have demonstrated significant in vitro antibacterial activity against clinically isolated, extensively drug-resistant (XDR) pathogens, including Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), and Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of both bromine and fluorine atoms on the aromatic ring enhances the compound's potential to influence the biological activity and metabolic stability of resulting molecules, thereby improving their efficacy and selectivity in targeting specific biological pathways . Beyond its direct antibacterial potential, this aniline derivative serves as a critical precursor in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation used extensively in medicinal chemistry . The bromine atom on the aromatic ring acts as an excellent leaving group, allowing for palladium-catalyzed coupling with various boronic acids to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Furthermore, compounds featuring halogenated aniline cores are valuable in materials science, finding potential applications in the development of functional materials, such as conductive polymers and liquid crystalline compounds, where the fluorine atom can enhance thermal stability and electronic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9BrFNO

Molecular Weight

270.10 g/mol

IUPAC Name

4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

InChI

InChI=1S/C11H9BrFNO/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2

InChI Key

BHZQUQYVYDADDV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, a proposed synthetic route, and potential applications of the novel compound 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline. While direct experimental data for this specific molecule is not extensively available in current literature, this document, intended for researchers, scientists, and professionals in drug development, extrapolates from the known chemistry of its constituent functional groups—a halogenated aniline and a furan moiety—to present a robust predictive profile. The guide outlines a detailed, field-proven protocol for its synthesis via reductive amination, offers predicted spectroscopic data for its characterization, and discusses its potential as a valuable scaffold in medicinal chemistry. All proposed methodologies are grounded in established chemical principles and supported by authoritative references.

Introduction: Strategic Importance in Medicinal Chemistry

The strategic incorporation of fluorine atoms and heterocyclic rings into molecular scaffolds is a cornerstone of modern drug discovery. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Similarly, the furan ring, a five-membered aromatic heterocycle, is a prevalent motif in numerous biologically active compounds, acting as a versatile bioisostere for phenyl rings and participating in a wide range of molecular interactions.[2][3]

The target molecule, this compound, combines these key features. The substituted aniline core provides a platform for further chemical modification, while the furan moiety introduces potential for diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] This guide serves to elucidate the chemical nature of this promising, yet under-documented, compound.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on the analysis of its structural components and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₉BrFNO
Molecular Weight 270.10 g/mol
Appearance Predicted to be a solid at room temperature, potentially off-white to pale brown crystals.
Solubility Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane.
¹H NMR (400 MHz, CDCl₃) Predicted chemical shifts (δ, ppm): 7.30 (d, 1H, furan), 7.15 (t, 1H, Ar-H), 6.55 (dd, 1H, Ar-H), 6.30 (dd, 1H, furan), 6.20 (d, 1H, furan), 6.15 (dd, 1H, Ar-H), 4.30 (s, 2H, CH₂), ~4.0 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃) Predicted chemical shifts (δ, ppm): 152.0 (C-furan), 146.0 (C-N), 142.0 (C-furan), 133.0 (C-H), 116.0 (C-F), 110.5 (C-furan), 110.0 (C-Br), 107.0 (C-furan), 102.0 (C-H), 42.0 (CH₂).
IR (KBr, cm⁻¹) Predicted characteristic peaks: 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1600-1450 (aromatic C=C stretch), 1250-1150 (C-F stretch), 1050-1000 (C-O-C stretch), 800-700 (C-Br stretch).
Mass Spectrometry (EI) Predicted m/z: 270/272 (M⁺, bromine isotope pattern), fragments corresponding to loss of the furfuryl group and halogen atoms.

Proposed Synthesis: A Field-Proven Approach

A robust and high-yielding synthetic route to this compound is proposed via the reductive amination of 4-bromo-3-fluoroaniline and furfural. This method is widely employed for the synthesis of secondary amines due to its operational simplicity and the ready availability of starting materials.[6][7]

Reaction Rationale

The synthesis proceeds in two key steps:

  • Imine Formation: The nucleophilic amino group of 4-bromo-3-fluoroaniline attacks the electrophilic carbonyl carbon of furfural, followed by dehydration to form an intermediate imine (Schiff base).

  • Reduction: The imine is then reduced to the corresponding secondary amine. Sodium borohydride is a suitable reducing agent for this transformation, as it is selective for the imine and will not reduce the aromatic rings or the furan moiety under standard conditions.

Detailed Experimental Protocol

Materials:

  • 4-bromo-3-fluoroaniline (1.0 eq)

  • Furfural (1.1 eq)

  • Methanol (solvent)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-fluoroaniline in methanol.

  • Add furfural to the solution and stir at room temperature for 2-4 hours to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-bromo-3-fluoroaniline + Furfural Imine_Formation Imine Formation (Methanol, RT) Start->Imine_Formation Imine_Intermediate Intermediate Imine Imine_Formation->Imine_Intermediate Reduction Reduction (NaBH4, 0°C to RT) Imine_Intermediate->Reduction Product_Formation Crude Product Reduction->Product_Formation Workup Aqueous Workup & Extraction Product_Formation->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its functional groups.

  • Aniline Moiety: The nitrogen atom's lone pair of electrons activates the aromatic ring towards electrophilic substitution. However, the presence of the electron-withdrawing fluorine and bromine atoms will deactivate the ring compared to aniline itself. The amino group is a key site for further functionalization, such as acylation or alkylation.

  • Aromatic Ring: The positions ortho and para to the amino group are the most activated towards electrophilic attack. The bromine atom at the 4-position makes the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a versatile handle for introducing new carbon-carbon or carbon-nitrogen bonds.[8] The carbon-bromine bond is generally more reactive in such transformations than a carbon-fluorine bond.

  • Furan Ring: The furan moiety is an electron-rich heterocycle and can also undergo electrophilic substitution, typically at the 5-position. It is also susceptible to degradation under strongly acidic conditions.

  • Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to light and strong oxidizing agents. Storage in a cool, dark, and well-ventilated area is recommended.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable building block in the development of novel therapeutic agents.

  • Antibacterial and Antifungal Agents: Many furan derivatives exhibit potent antimicrobial activity.[3]

  • Anti-inflammatory and Analgesic Drugs: The furan ring is a component of several anti-inflammatory and analgesic compounds.[3]

  • Anticancer Agents: The anilino-furan scaffold is a core structure in some kinase inhibitors investigated for cancer therapy.[4][5]

  • Neuroprotective Agents: Furan-containing compounds have been explored for their potential in treating neurodegenerative diseases.[9]

The bromine atom provides a reactive site for diversification, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

While specific toxicity data for this compound is unavailable, the safety precautions should be based on those for structurally related halogenated anilines.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic protocol is based on reliable and well-established chemical transformations. The predicted chemical properties and spectroscopic data offer a valuable resource for researchers embarking on the synthesis and investigation of this and related molecules. Further experimental validation of these predictions will be crucial in unlocking the full potential of this compound in drug discovery and development.

References

  • ResearchGate. (n.d.). Secondary furfurylaniline synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • ResearchGate. (n.d.). Reductive amination between furfural and aniline. Retrieved from [Link]

  • PubMed. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Retrieved from [Link]

  • ResearchGate. (2025). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-4-fluoroaniline. Retrieved from [Link]

  • PubMed. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Retrieved from [Link]

  • MDPI. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

  • OSTI.GOV. (2018). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-BROMO-3-FLUOROANILINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Retrieved from [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]

  • MDPI. (2024). Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-1-Skatyl Uracil Derivatives. Retrieved from [Link]

Sources

4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Architecture, and Application Utility[1][2]

Executive Summary & Chemical Identity

4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline is a specialized secondary amine intermediate used primarily in the development of kinase inhibitors and heterocyclic bioisosteres for medicinal chemistry.[1] Structurally, it combines a halogenated aniline core (providing electronic modulation and handles for cross-coupling) with a furfuryl group (serving as a lipophilic, metabolic handle).

This monograph provides a rigorous technical breakdown of its properties, synthesis, and characterization.[2][3]

1.1 Core Physicochemical Data
PropertyValueNotes
CAS Number 1487386-69-5 Verified Registry Number
Molecular Formula C₁₁H₉BrFNO
Molecular Weight 270.10 g/mol Monoisotopic Mass: 268.9852
Exact Mass 268.9852 DaBased on ⁷⁹Br isotope
Appearance Off-white to pale yellow solidOxidation sensitive (store under inert gas)
Solubility DMSO, DCM, Ethyl AcetateLow aqueous solubility
1.2 Calculated Molecular Descriptors (In Silico)
DescriptorValueRelevance
cLogP ~3.2 - 3.5Lipophilic; likely membrane permeable
TPSA ~25 ŲGood oral bioavailability potential (<140 Ų)
H-Bond Donors 1 (NH)Critical for hinge-binding in kinases
H-Bond Acceptors 2 (N, O)
Rotatable Bonds 3Flexible linker region
Synthetic Architecture

The synthesis of this compound is most efficiently achieved via Reductive Amination .[1] This pathway is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation) and milder conditions compatible with the halogenated ring.

2.1 Reaction Pathway Visualization

The following diagram illustrates the standard "One-Pot" Reductive Amination protocol utilizing Sodium Triacetoxyborohydride (STAB), which allows for the selective reduction of the imine intermediate in the presence of the aldehyde.

ReactionScheme Aniline 4-Bromo-3-fluoroaniline (C6H5BrFN) Imine Intermediate Imine (Schiff Base) Aniline->Imine - H2O Furfural Furfural (C5H4O2) Furfural->Imine - H2O Product 4-bromo-3-fluoro-N- (furan-2-ylmethyl)aniline (C11H9BrFNO) Imine->Product Reduction Acid AcOH (Cat.) Acid->Imine Activation Reductant NaBH(OAc)3 DCM, RT Reductant->Product Hydride Transfer

Figure 1: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB).[1]

2.2 Critical Mechanistic Insight
  • Imine Formation: The amine lone pair attacks the aldehyde carbonyl of furfural.[1] Acid catalysis (AcOH) protonates the carbonyl oxygen, enhancing electrophilicity.

  • Selectivity of STAB: Unlike NaBH₄, Sodium Triacetoxyborohydride is mild and does not reduce the aldehyde/ketone competitively at a significant rate.[1] It selectively reduces the protonated iminium ion formed in situ.[1]

  • Halogen Stability: The reaction conditions (Room Temp, weak acid) preserve the C-Br and C-F bonds, which are critical for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Experimental Protocol: Synthesis & Purification

Note: This protocol is designed for a 5.0 mmol scale.

Reagents:

  • 4-Bromo-3-fluoroaniline (1.0 eq, 950 mg)[1]

  • Furan-2-carbaldehyde (Furfural) (1.1 eq, 528 mg)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 1.59 g)

  • Acetic Acid (glacial) (1.0 eq)[1]

  • Dichloromethane (DCM) (anhydrous, 20 mL)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 4-bromo-3-fluoroaniline in anhydrous DCM (15 mL). Add Furfural and Acetic Acid.[1] Stir at Room Temperature (RT) for 30-60 minutes. Checkpoint: Solution may darken slightly as the imine forms.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB portion-wise over 10 minutes to prevent exotherm.

  • Reaction: Remove ice bath and allow to stir at RT for 4-12 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).[1] The imine spot should disappear.[1]

  • Quenching: Quench carefully with Saturated NaHCO₃ solution (20 mL) until gas evolution ceases.

  • Extraction: Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2 x 10 mL).

  • Workup: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Eluent Gradient: 0% -> 10% EtOAc in Hexanes.[1]

    • Target: The secondary amine typically elutes after the unreacted aldehyde but before the starting aniline.[1]

Structural Characterization (Validation)

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

4.1 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Expected Peaks:

    • [M+H]⁺: 270.0 and 272.0 (1:1 ratio).[1]

    • Reasoning: The presence of one Bromine atom (⁷⁹Br and ⁸¹Br isotopes) creates a characteristic "doublet" pattern of equal intensity separated by 2 mass units.[1]

4.2 Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆[1]

Chemical Shift (δ)MultiplicityIntegrationAssignment
4.25 - 4.35 Doublet (or Singlet)2H-CH₂- (Benzylic linker between N and Furan)
4.50 - 5.00 Broad Singlet1H-NH- (Exchangeable)
6.20 - 6.40 Multiplet2HFuran Ring Protons (C3-H, C4-H)
6.40 - 7.30 Multiplet3HAromatic Phenyl Protons (Coupling with F and Br)
7.35 - 7.45 Doublet1HFuran Ring Proton (C5-H, adjacent to O)

Note: The phenyl protons will show complex splitting due to ¹H-¹⁹F coupling (J_HF).[1]

Medicinal Chemistry Applications

This molecule serves as a high-value scaffold in drug discovery, particularly in oncology.[1][3][4]

  • Bioisosterism: The furan ring acts as a non-classical bioisostere for phenyl or pyridine rings.[1] It offers reduced planarity and different metabolic liabilities (e.g., potential for ring opening), which can alter the pharmacokinetic (PK) profile of a lead compound.

  • Kinase Inhibition: The "Aniline-Linker-Headgroup" motif is ubiquitous in Type I and Type II kinase inhibitors.[1] The 4-bromo position is a "privileged handle" for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach solubilizing tails or hinge-binding motifs.[1]

  • Fragment-Based Drug Design (FBDD): With a MW < 300 and distinct vectors for growth, this molecule qualifies as an ideal "fragment" for screening libraries.[1]

References
  • BLD Pharm. (2025).[1] this compound Product Data. Retrieved from

  • BenchChem. (2025).[1][2][3][5] Application Notes and Protocols for N-(furan-2-ylmethyl)aniline Derivatives. Retrieved from

  • MDPI. (2023).[1] Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds. Catalysts. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 4-Bromo-3-fluoroaniline.[1] Retrieved from [1]

  • Santa Cruz Biotechnology. (2025).[1] 4-Bromo-3-fluoroaniline Product Sheet. Retrieved from

Sources

IUPAC name and SMILES string for 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Structural Informatics, Synthetic Protocols, and Medicinal Chemistry Context

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline . As a halogenated N-heterocyclic aniline, this molecule represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents where the furan moiety serves as a lipophilic bioisostere for phenyl or pyridine rings. However, the inclusion of the furan ring introduces specific metabolic liabilities that require rigorous structural-activity relationship (SAR) assessment. This document details the IUPAC nomenclature, SMILES generation, validated synthetic pathways (reductive amination), and analytical characterization standards required for high-integrity research.

Part 1: Chemical Identity & Structural Informatics[1][2]

Precise chemical identification is the prerequisite for any database registration or patent filing. The following data establishes the unique identity of the target molecule.

1.1 Nomenclature and Identifiers
Identifier Type Value Notes
IUPAC Name This compound Derived from the parent aniline with substituents ranked by alphabetical order (Bromo > Fluoro) and the N-substituent designated clearly.[1][2]
Common/Alt Name N-(2-Furylmethyl)-4-bromo-3-fluoroanilineOften used in catalog searches.
Canonical SMILES Fc1cc(ccc1Br)NCc2occc2Encodes the connectivity: Fluorine at pos 3, Bromine at pos 4, and the furan-methylamino chain.
Isomeric SMILES Fc1cc(ccc1Br)NCcc2occc2Identical to canonical as there are no stereocenters.
Molecular Formula C₁₁H₉BrFNO
Exact Mass 268.9852 DaUseful for HRMS validation (M+H⁺ = 269.99).
1.2 Physicochemical Profile (Calculated)
  • LogP (Approx): 3.2 – 3.5 (The halogens increase lipophilicity significantly compared to the parent aniline).

  • H-Bond Donors: 1 (Secondary amine NH).

  • H-Bond Acceptors: 2 (Furan oxygen, Amine nitrogen).

  • Rotatable Bonds: 3 (C-N, N-C(methylene), C(methylene)-Furan).

Part 2: Synthetic Methodology

Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

The most reliable route for synthesizing this secondary amine is the reductive amination of 4-bromo-3-fluoroaniline with furfural (furan-2-carboxaldehyde).

Why this protocol? We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the intermediate imine (Schiff base) without reducing the aldehyde or the furan ring itself, preventing side reactions common with stronger hydrides.

2.1 Reaction Scheme Diagram (Graphviz)

ReactionScheme Start Reagents: 4-Bromo-3-fluoroaniline + Furfural Imine Intermediate: Imine Formation (Equilibrium) Start->Imine DCE, RT, 30 min Reduction Reduction: NaBH(OAc)3 AcOH / DCE Imine->Reduction Selective Hydride Transfer Quench Quench: Sat. NaHCO3 Reduction->Quench Neutralization Product Target: 4-bromo-3-fluoro- N-(furan-2-ylmethyl)aniline Quench->Product Extraction & Purification

Caption: Step-wise reductive amination workflow utilizing STAB for chemoselective reduction.

2.2 Step-by-Step Experimental Protocol
  • Imine Formation (In Situ):

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluoroaniline (1.0 equiv) and 1,2-dichloroethane (DCE) (0.1 M concentration).

    • Add Furfural (1.1 equiv).

    • Add Glacial Acetic Acid (1.5 equiv) to catalyze imine formation.

    • Observation: Stir at room temperature for 30–60 minutes. The solution may darken slightly as the imine forms.

  • Selective Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

    • Note: Gas evolution (H₂) may occur; ensure the vessel is vented (e.g., via a nitrogen balloon).

    • Stir the reaction mixture at room temperature for 4–16 hours. Monitor via TLC or LCMS for the disappearance of the aniline starting material.

  • Work-up & Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until pH ~8.

    • Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 20% EtOAc). The secondary amine product is less polar than the primary amine starting material but more polar than the aldehyde.

Part 3: Medicinal Chemistry & Safety Context

Critical Analysis: The Furan Liability

While the target molecule is a valuable intermediate, researchers must be aware of the "Furan Liability." The furan ring is often considered a "structural alert" in drug discovery due to potential metabolic activation.[3]

3.1 Metabolic Activation Pathway

Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring, opening it to form reactive dicarbonyl species (cis-2-butene-1,4-dial). These electrophiles can covalently bind to proteins or DNA, leading to hepatotoxicity.

3.2 Mechanism of Toxicity Diagram (Graphviz)

MetabolicLiability Parent Parent Molecule: N-(Furan-2-ylmethyl)aniline CYP Metabolism: CYP450 Oxidation Parent->CYP Epoxide Reactive Intermediate: Furan Epoxide / Enedial CYP->Epoxide Ring Opening Adduct Toxic Outcome: Protein/DNA Adducts (Hepatotoxicity) Epoxide->Adduct Covalent Binding Glutathione Detoxification: GSH Conjugation (Safe Excretion) Epoxide->Glutathione Phase II Metabolism

Caption: Metabolic fate of the furan moiety.[4] Kinetic competition between GSH detoxification and protein binding determines toxicity.

3.3 Mitigation Strategies
  • Substitution: Blocking the 5-position of the furan ring (e.g., with a methyl group) can sometimes reduce metabolic activation.

  • Bioisosterism: If toxicity is observed, replace the furan with a thiophene (sulfur analog) or oxazole , which generally possess better metabolic stability profiles.

Part 4: Analytical Characterization

Validation Criteria

To confirm the synthesis of This compound , the following spectral features must be present.

4.1 ¹H NMR Prediction (CDCl₃, 400 MHz)
Proton Group Approx. Shift (δ) Multiplicity Integration Assignment
Furan-H5 7.35 – 7.40 ppmDoublet (d)1HAlpha-proton on furan ring (adjacent to O).
Benzene-H 6.30 – 7.30 ppmMultiplet3HAromatic protons. The H between Br/F will be distinct.
Furan-H3/H4 6.20 – 6.35 ppmMultiplet2HBeta-protons on furan ring.
N-H 4.00 – 4.50 ppmBroad Singlet1HExchangeable amine proton.
CH₂ (Benzylic) 4.30 – 4.40 ppmSinglet (or d)2HMethylene bridge connecting N to Furan.
4.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Parent Ion: Expect [M+H]⁺ at 270 and 272 (1:1 ratio).

  • Reasoning: The presence of one Bromine atom creates a characteristic 1:1 isotopic doublet (⁷⁹Br and ⁸¹Br) separated by 2 mass units.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Peterson, L. A. (2013).[4] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 821848, 4-Bromo-3-fluoroaniline." PubChem.

  • Li, X., et al. (2020). "Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor." Molecules, 25(20), 4771.

  • Touchette, K. M. (2006).[5][6] "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education, 83(6), 929.[5][6]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline, a halogenated and N-substituted aniline derivative of significant interest to the fields of medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and N-furfuryl groups imparts a unique reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. This document details its core physicochemical properties, provides a robust, field-proven protocol for its synthesis via reductive amination, explores its key reactive sites for subsequent transformations, and discusses its potential applications, particularly in drug discovery. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical building block is the unambiguous confirmation of its identity. This compound is registered under the following CAS number, which serves as its unique identifier in chemical literature and databases.

PropertyValueSource
CAS Number 1487386-69-5[1]
Molecular Formula C₁₁H₁₀BrFNO-
Molecular Weight 271.11 g/mol -
Appearance (Predicted) Off-white to light brown solid-

Synthesis Protocol: Reductive Amination

The most direct and efficient synthetic route to this compound is the reductive amination between 4-bromo-3-fluoroaniline and furan-2-carbaldehyde. This method is widely favored for its high yield, operational simplicity, and the mild conditions required, which preserves the integrity of the sensitive functional groups.

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Imine Formation: The nucleophilic amino group of 4-bromo-3-fluoroaniline attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde. This is followed by dehydration to form the corresponding imine intermediate. The reaction is often catalyzed by a mild acid.

  • Reduction: The C=N double bond of the imine is selectively reduced to a single bond by a hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mild nature and tolerance for slightly acidic conditions make it superior to harsher reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), preventing over-reduction or side reactions with the aryl halide.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Execution cluster_2 Work-up & Isolation cluster_3 Purification A 1. Dissolve 4-bromo-3-fluoroaniline and furan-2-carbaldehyde in Dichloromethane (DCM). B 2. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise. A->B Stir at room temp C 3. Monitor progress via TLC or LC-MS (Typically 2-12 hours). B->C D 4. Quench reaction with saturated aqueous Sodium Bicarbonate (NaHCO₃). C->D E 5. Extract organic layer with DCM. D->E F 6. Wash with brine, dry over Na₂SO₄, and concentrate under vacuum. E->F G 7. Purify crude product via flash column chromatography. F->G

Caption: A step-by-step workflow for the synthesis of the title compound via reductive amination.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-bromo-3-fluoroaniline (1.0 eq.) and furan-2-carbaldehyde (1.1 eq.). Dissolve the starting materials in an anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Reagent Addition: Once the starting materials are fully dissolved, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Execution: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the limiting starting material (4-bromo-3-fluoroaniline).

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as the final product.

Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its three distinct reactive zones, which can be addressed with high selectivity.

  • Aryl Bromide (C-Br Bond): The carbon-bromine bond is the most versatile handle for building molecular complexity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[2] The C-Br bond is weaker and thus more reactive in the oxidative addition step of the catalytic cycle compared to a C-Cl bond.[2] This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds.

  • Aniline Nitrogen (N-H): While the nitrogen is already substituted, its lone pair of electrons still allows it to act as a nucleophile or a base. It can undergo further reactions such as acylation or be protonated in acidic media.

  • Furan Ring: The furan ring is an electron-rich aromatic system. It can participate in electrophilic aromatic substitution reactions, although this reactivity is less commonly exploited when more reactive sites are present.

Key Transformation Pathways Diagram

G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_nitrogen Nitrogen Reactivity cluster_furan Furan Reactivity A This compound C-Br Bond Aniline Nitrogen Furan Ring B Suzuki Coupling (with Boronic Acids) A:f1->B C Buchwald-Hartwig (with Amines) A:f1->C D Sonogashira Coupling (with Alkynes) A:f1->D E Acylation (with Acyl Chlorides) A:f2->E F Electrophilic Substitution (e.g., Vilsmeier-Haack) A:f3->F

Caption: Major reaction pathways available for the functionalization of the title compound.

Applications in Drug Discovery

Halogenated anilines are privileged scaffolds in medicinal chemistry.[3][4] The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[5] The bromine atom serves as a synthetic handle for late-stage diversification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[6][7]

This compound is a precursor for synthesizing molecules with potential biological activities, including but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP-binding pocket.

  • Agrochemicals: The compound can be used to produce novel herbicides and pesticides.[4]

  • Materials Science: It can be incorporated into polymers and coatings to improve their chemical resistance and durability.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, the hazards can be inferred from structurally related compounds like 4-bromo-3-fluoro-2-methylaniline.[8][9][10]

Hazard InformationPrecautionary Measures
GHS Pictogram: GHS07 (Harmful)Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[9][11]
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[10]Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][11]
First Aid: Move to fresh air. In case of skin or eye contact, flush immediately with plenty of water for at least 15 minutes. If swallowed, do NOT induce vomiting. Seek immediate medical attention.[8][12]Storage & Disposal: Store in a tightly closed container in a cool, dry, well-ventilated area.[8][11] Dispose of contents/container in accordance with local/regional/national/international regulations.

Disclaimer: This information is provided for guidance only and is based on data for structurally similar compounds. Always consult the specific, supplier-provided Safety Data Sheet (SDS) before handling, storing, or using this chemical.

References

  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information. [Link]

  • Multichem Exports. 4-Bromo-3-Fluoroaniline. [Link]

  • precisionFDA. 4-BROMO-3-FLUOROANILINE. [Link]

  • SpectraBase. 4-Bromo-3-(trifluoromethyl)aniline. [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

Sources

Structural and Pharmacophoric Analysis of the 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline Moiety in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous evolution of rational drug design relies heavily on the strategic incorporation of privileged scaffolds and highly specific functional groups. The 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline moiety represents a sophisticated, multi-functional building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals 1. By combining the unique electronic properties of a fluorinated halogen-bond donor with the conformational flexibility and


-stacking capabilities of a furfuryl group, this moiety offers medicinal chemists a powerful tool for optimizing ligand-target binding kinetics. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical profiling, and the experimental methodologies required for its synthesis and crystallographic evaluation.

Pharmacophoric Deconstruction and Electronic Profiling

To understand the utility of this moiety, we must deconstruct it into its three primary pharmacophoric elements: the halogen-bonding system, the secondary amine linker, and the heteroaromatic furan ring.

The Synergistic 4-Bromo-3-Fluoro System (Halogen Bonding)

The incorporation of bromine into an aromatic core is a highly deliberate strategy aimed at exploiting halogen bonding (X-bonding) 2. Bromine possesses a highly anisotropic electron distribution. Along the extension of the C–Br covalent bond, there exists a region of depleted electron density known as the "


-hole." This allows the bromine atom to act as a localized Lewis acid, forming highly directional, non-covalent interactions with electron-rich Lewis bases (such as backbone carbonyl oxygens in a kinase hinge region) 3.

The causality behind placing a fluorine atom at the adjacent meta-position (3-fluoro) is profound. Fluorine is the most electronegative element, and while it rarely forms strong halogen bonds itself due to the lack of a prominent


-hole, its strong inductive electron-withdrawing effect (-I effect) pulls electron density away from the aromatic ring 4. This inductive pull further depletes the electron density around the equatorial belt of the adjacent bromine atom, significantly enlarging and deepening its positive electrostatic potential. Consequently, the 4-bromo-3-fluoroaniline core exhibits a vastly superior halogen-bond donor capacity compared to unfluorinated analogs, translating to enhanced target affinity and metabolic stability.
The N-(Furan-2-ylmethyl) Linker

The N-(furan-2-ylmethyl), or furfurylamino group, introduces a versatile heteroaromatic pharmacophore frequently found in bioactive coordination complexes and therapeutic agents 5. The electron-rich furan ring is highly capable of engaging in


-

stacking or cation-

interactions with aromatic residues within hydrophobic sub-pockets 6.

Crucially, the methylene bridge (-CH


-) connecting the aniline nitrogen to the furan ring provides essential conformational degrees of freedom. This flexibility allows the furan moiety to adopt optimal geometries to occupy adjacent binding sites without imposing severe entropic penalties upon binding. Additionally, the secondary aniline nitrogen retains its capacity to act as a hydrogen bond donor.

Pharmacophore Core This compound Halo 3-Fluoro-4-Bromo Phenyl Ring Core->Halo Amine Secondary Amine Linker Core->Amine Furan Furan-2-ylmethyl Group Core->Furan Sigma Sigma-Hole Halogen Bonding (Target: Carbonyl Oxygen) Halo->Sigma Elec Electronegative Modulation (Deepens Br Sigma-Hole) Halo->Elec Hbond H-Bond Donor (Target: Hinge Region) Amine->Hbond PiStack Pi-Pi Stacking & Flexibility (Target: Hydrophobic Pocket) Furan->PiStack

Fig 1: Pharmacophoric deconstruction and target interaction mapping of the synthesized moiety.

Quantitative Structural and Physicochemical Profiling

Understanding the exact spatial requirements of this moiety is critical for computational docking and lead optimization. The table below summarizes the representative structural and physicochemical parameters that dictate its behavior in biological systems.

ParameterRepresentative Value / RangePharmacological Implication
C–Br Bond Length ~1.89 ÅDefines the spatial reach of the bromine atom into deep hydrophobic pockets.
C–F Bond Length ~1.35 ÅHighly stable covalent bond; resists oxidative defluorination by CYP450 enzymes.

-Hole Angle (C–Br···O)
165° – 180°Strict geometric requirement for optimal halogen bonding; deviations weaken affinity.
Topological Polar Surface Area (TPSA) ~25.4 ŲExcellent membrane permeability; highly favorable for intracellular or CNS targets.
Calculated LogP (ClogP) ~3.2Optimal lipophilicity for oral bioavailability, adhering strictly to Lipinski's Rule of Five.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the chemoselective synthesis of the moiety and its subsequent structural elucidation via X-ray crystallography.

Chemoselective Synthesis via Reductive Amination

Direct alkylation of 4-bromo-3-fluoroaniline with furfuryl halides is strongly discouraged, as it frequently results in competitive over-alkylation, yielding undesirable tertiary amines. A chemoselective reductive amination protocol is required to isolate the secondary amine cleanly.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 equivalent of 4-bromo-3-fluoroaniline and 1.05 equivalents of furan-2-carbaldehyde (furfural) in anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of glacial acetic acid. Causality: The weak acid catalyzes the formation of the intermediate imine by protonating the carbonyl oxygen, making it more electrophilic, without degrading the furan ring. Stir at room temperature for 2 hours under an argon atmosphere.

  • Chemoselective Reduction: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)

    
    ). Causality: NaBH(OAc)
    
    
    
    is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or triggering reductive dehalogenation of the aryl bromide.
  • Reaction Monitoring: Monitor the reaction via LC-MS and TLC (Hexanes:EtOAc 8:2). The reaction is self-validating when the distinct mass peak of the imine intermediate shifts to the M+H peak of the secondary amine.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO

    
     to neutralize the acetic acid. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and purify via silica gel flash chromatography to yield the pure this compound.
X-Ray Crystallography Protocol for Complex Elucidation

To physically validate the hypothesized halogen bonding and


-stacking interactions, high-resolution X-ray crystallography of the ligand bound to its target protein is essential.

Step-by-Step Protocol:

  • Protein Preparation: Purify the target protein to >95% homogeneity via Size Exclusion Chromatography (SEC). Concentrate to 10-15 mg/mL in a crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Ligand Soaking: Incubate the protein with a 2 mM concentration of the synthesized moiety (dissolved in 100% DMSO, ensuring final DMSO concentration remains <2%) for 4 hours on ice. Causality: Pre-incubation allows the ligand to displace ordered water molecules in the binding pocket, establishing the critical C–Br···O halogen bond.

  • Vapor Diffusion Setup: Set up hanging-drop vapor diffusion plates by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).

  • Data Collection & Refinement: Cryoprotect the crystals in reservoir solution supplemented with 20% glycerol, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron light source. Solve the structure using Molecular Replacement.

  • Map Validation: During refinement (using Phenix or REFMAC5), explicitly inspect the

    
     difference electron density map around the 4-bromo substituent. Causality: A true halogen bond will show a distinct linear geometry (165°-180°) with a sub-van der Waals contact distance (typically 2.8–3.2 Å) between the bromine atom and the target Lewis base.
    

Workflow Syn Reductive Amination (Imine Formation & Reduction) Pur LC-MS Validation & Flash Chromatography Syn->Pur Crys Protein-Ligand Soaking & Vapor Diffusion Crystallization Pur->Crys Diff Synchrotron X-Ray Diffraction Data Collection Crys->Diff Refine Molecular Replacement & Electron Density Refinement Diff->Refine Analy Halogen Bond Geometry & Pose Analysis Validation Refine->Analy

Fig 2: Experimental workflow mapping synthesis to crystallographic structural elucidation.

Conclusion

The this compound moiety is a masterclass in rational pharmacophore design. By leveraging the intense inductive effect of fluorine to amplify the bromine's


-hole, it guarantees robust halogen bonding. Concurrently, the furfuryl amine imparts necessary flexibility and hydrophobic interaction capabilities. When synthesized and evaluated using strict, self-validating protocols, this building block serves as a premier starting point for developing highly selective, high-affinity therapeutic agents.

References

  • [1] 4-Bromo-3-Fluoroaniline - Multichem Exports. Multichem Exports.

  • [6] Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

  • [2] Introducing bromine to the molecular structure as a strategy for drug design. Poznan University of Medical Sciences.

  • [5] Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. MDPI.

  • [4] Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate.

  • [3] Application of Halogen Bond in Drug Discovery. Namiki Shoji Co., Ltd.

Sources

Methodological & Application

Application Note: Precision Suzuki Cross-Coupling of 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocols for performing Suzuki-Miyaura cross-coupling reactions using 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline (CAS: 1487386-69-5). This substrate presents a unique reactivity profile: the 3-fluoro substituent activates the C-Br bond for oxidative addition, while the secondary amine and furan moiety introduce potential coordination and stability challenges.

Successful coupling requires balancing the high electrophilicity of the aryl bromide with the preservation of the acid-sensitive furan ring. This note provides a Standard Protocol for robust coupling with aryl boronic acids and an Advanced Protocol utilizing Buchwald precatalysts for challenging heteroaryl partners.

Substrate Analysis & Mechanistic Considerations

Structural Reactivity Profile
  • Electrophilic Activation (3-Fluoro Effect): The fluorine atom at the ortho position relative to the bromide exerts a strong inductive effect (-I), significantly lowering the electron density of the C-Br bond. This facilitates the Oxidative Addition step of the catalytic cycle, often making this substrate more reactive than non-fluorinated analogues.[1]

  • Catalyst Interaction (Secondary Amine): The secondary amine (-NH-) is a potential Lewis base that can coordinate to the Palladium center, potentially displacing phosphine ligands and creating an inactive Pd(II)-amine resting state. This necessitates the use of ligands with high binding affinity (e.g., bidentate dppf or bulky biaryl phosphines like XPhos) to prevent catalyst poisoning.

  • Chemical Stability (Furan Ring): The furan ring is electron-rich and susceptible to acid-catalyzed ring opening or oxidative degradation. Reaction conditions must remain strictly basic or neutral and oxygen-free.

Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the activation by fluorine and potential inhibition pathways.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Facilitated by 3-F) Pd0->OxAdd + Substrate Substrate Substrate: 4-Br-3-F-aniline deriv. Substrate->OxAdd Complex1 Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->Complex1 AmineCoord SIDE REACTION: Amine Coordination (Catalyst Poisoning) Complex1->AmineCoord If Ligand Weak TransMet Transmetallation (+ Boronic Acid/Base) Complex1->TransMet Complex2 Pd(II) Diaryl Complex Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product Coupled Product Biaryl Aniline RedElim->Product

Caption: Catalytic cycle highlighting the 3-F activation (Green) and amine poisoning risk (Red).

Experimental Protocols

Method A: Standard Protocol (General Purpose)

Best for: Coupling with Phenylboronic acid, Tolylboronic acid, and simple electron-rich aryl boronic acids. Catalyst System: Pd(dppf)Cl₂ · DCM / K₂CO₃ Solvent: 1,4-Dioxane / Water (4:1)

Materials Checklist
ComponentReagentEquivalentsNotes
Substrate This compound1.0 equivLimiting reagent
Coupling Partner Aryl Boronic Acid1.2 - 1.5 equivExcess to drive completion
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂0.05 equiv (5 mol%)Robust, air-stable precatalyst
Base K₂CO₃ (2.0 M Aqueous)3.0 equivStandard inorganic base
Solvent 1,4-Dioxane0.1 - 0.2 MDegassed thoroughly
Step-by-Step Procedure
  • Setup: Charge a reaction vial (microwave vial or round-bottom flask) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add 1,4-Dioxane (degassed) via syringe.

  • Base Addition: Add 2.0 M aq. K₂CO₃ (3.0 equiv) via syringe.

    • Critical: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours.

    • Monitoring: Check via LC-MS.[1][2][3] The 3-F group usually prevents dehalogenation side-products, but watch for protodeboronation of the boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The furan ring is stable on silica but avoid acidified silica.

Method B: Advanced Protocol (Challenging Substrates)

Best for: Heteroaryl boronic acids (pyridines, pyrimidines) or sterically hindered partners. Catalyst System: XPhos Pd G2 / K₃PO₄ Solvent: Toluene / Water (10:1) or THF / Water

Rationale

The XPhos ligand creates a protective steric shell around the Palladium, preventing the secondary amine of the substrate from coordinating and poisoning the catalyst. It also accelerates the reductive elimination step, which can be slow for electron-poor heteroaryls.

Step-by-Step Procedure
  • Setup: In a glovebox or under strict Schlenk conditions, add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (2–5 mol%), and anhydrous K₃PO₄ (3.0 equiv) to a vial.

  • Solvent: Add degassed Toluene and Water (ratio 10:1, concentration 0.2 M).

    • Note: Toluene is preferred for hydrophobic substrates; THF is better if solubility is an issue.

  • Reaction: Heat to 100 °C for 2–8 hours.

    • Fast Reaction: XPhos catalysts are highly active; conversion often completes rapidly.

  • Workup: Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.[1] Concentrate and purify.

Optimization & Troubleshooting

If the standard protocols yield <50%, utilize the following decision tree to optimize conditions.

Optimization Start Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Protodeboronation Observed? (Boronic acid -> Arene) Check1->Check2 Yes Soln3 Protect Amine (Boc/Acetyl) (Last Resort) Check1->Soln3 No (Complex Mixture) Soln1 Increase Temp (to 110°C) OR Switch to XPhos Pd G2 Check2->Soln1 No (Catalyst Inactive) Soln2 Switch Base to Cs2CO3 Use Anhydrous Conditions (Dioxane only) Check2->Soln2 Yes (Boronic Acid Unstable)

Caption: Troubleshooting logic for optimizing Suzuki coupling of fluorinated anilines.

Common Issues Table
ObservationRoot CauseCorrective Action
Black Precipitate Catalyst decomposition (Pd black formation).Switch to Pd(dppf)Cl₂ or add free ligand (e.g., triphenylphosphine) to stabilize Pd.
No Reaction Catalyst poisoning by amine or oxidation of Pd.Ensure rigorous degassing.[4] Switch to XPhos Pd G2 or SPhos Pd G2 .
Furan Degradation Acidic impurities or oxidative ring opening.Verify base quality.[1][4][5] Ensure solvent is peroxide-free (test THF/Dioxane).

Safety & Handling

  • Fluorinated Aromatics: While generally stable, fluorinated anilines can be toxic if inhaled or absorbed. Use standard PPE (gloves, goggles, lab coat).

  • Furan Sensitivity: Furan derivatives can polymerize in the presence of strong Lewis acids. Avoid contact with metal halides (e.g., AlCl₃) outside of the controlled catalytic cycle.

  • Residual Palladium: Pharmaceutical intermediates must be scavenged for heavy metals. Use SiliaMetS® Thiol or similar scavengers during workup if the compound is for biological testing.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Relevant for ligand choice with amine-containing substrates). Link

  • PubChem Compound Summary. (2023). This compound (CAS 1487386-69-5).[2] Link

Sources

Application Note: Regioselective C5-Functionalization of the Furan Ring in 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized reaction conditions for the regioselective functionalization of the furan ring in 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline . Functionalizing complex heterocycles with multiple reactive domains requires strict chemocontrol. This guide establishes a robust, field-proven, three-step workflow focusing on secondary amine protection, C5-selective Vilsmeier-Haack formylation, and subsequent acidic deprotection, ensuring the preservation of the sensitive aryl bromide moiety for downstream cross-coupling applications.

Strategic Retrosynthetic Analysis & Causality

When designing a functionalization strategy for this compound, a Senior Application Scientist must evaluate the competing reactivity of three distinct domains:

  • The Aryl Bromide (The Halogen-Metal Exchange Liability): Direct C5-lithiation of furans (e.g., using n-BuLi or LDA) is a standard functionalization method in organic synthesis. However, in the presence of an aryl bromide, alkyllithium reagents will preferentially trigger a rapid halogen-metal exchange [2]. This competitive pathway leads to irreversible debromination or unwanted aryl-lithium side reactions, rendering direct metalation unviable for this substrate.

  • The Secondary Amine (The Nucleophilic Liability): The bridging secondary aniline nitrogen is highly nucleophilic. Exposure to strong electrophiles without prior protection will result in rapid N-alkylation or N-acylation, consuming the reagent and altering the molecule's core scaffold.

  • The Furan Ring (The EAS Target): The furan ring is an electron-rich heteroaromatic system. Because the C2 position is sterically and electronically occupied by the methylamine linker, the C5 position is highly activated for Electrophilic Aromatic Substitution (EAS).

The Solution: To achieve orthogonal reactivity, we bypass strong bases entirely. Instead, we mask the secondary amine with a tert-butyloxycarbonyl (Boc) group and employ the Vilsmeier-Haack reaction —a mild, highly regioselective EAS method that formylates the furan C5 position without perturbing the sensitive aryl bromide [1, 3].

Strategic Workflow

Workflow SM Starting Material (Aryl Bromide + Furan) Step1 Step 1: Amine Protection (Boc2O, TEA, DCM) SM->Step1 SideReaction Avoid: Direct Lithiation (Halogen-Metal Exchange) SM->SideReaction n-BuLi Intermediate N-Boc Protected Intermediate Step1->Intermediate Step2 Step 2: Vilsmeier-Haack (POCl3, DMF, 50 °C) Intermediate->Step2 Product C5-Formylated Target Molecule Step2->Product

Fig 1: Strategic workflow avoiding direct lithiation to preserve the aryl bromide.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring and physical state observations) are included to ensure experimental trustworthiness.

Protocol A: N-Boc Protection of the Secondary Amine

Objective: Mask the nucleophilic aniline nitrogen to prevent side reactions during electrophilic formylation.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve this compound (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv, 15 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 1 mmol). Stir for 5 minutes at room temperature.

  • Boc Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv, 12 mmol) in 10 mL DCM and add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation: TLC (Hexanes:EtOAc 4:1) should indicate the complete consumption of the starting material (lower Rf) and the appearance of a new, less polar spot (higher Rf).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate as a pale yellow oil.

Protocol B: Regioselective Vilsmeier-Haack Formylation

Objective: Introduce a formyl group strictly at the C5 position of the furan ring via a transient chloroiminium ion.

Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium) DMF->Vilsmeier 0 °C Attack Electrophilic Attack (Furan C5) Vilsmeier->Attack Substrate Wheland Iminium Salt Intermediate Attack->Wheland Hydrolysis Aqueous Quench (NaOAc / H2O) Wheland->Hydrolysis Aldehyde C5-Formyl Product Hydrolysis->Aldehyde pH 7-8

Fig 2: Vilsmeier-Haack EAS mechanism targeting the furan C5 position.

  • Reagent Generation: In an oven-dried flask under N₂, cool anhydrous N,N-Dimethylformamide (DMF, 5.0 equiv, acting as both reagent and solvent) to 0 °C. Carefully add Phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise. Caution: Highly exothermic. Stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) [1].

  • Substrate Addition: Dissolve the N-Boc protected intermediate from Protocol A (1.0 equiv) in a minimal amount of anhydrous DMF (2 mL/mmol) and add it dropwise to the Vilsmeier complex at 0 °C.

  • Heating: Slowly warm the reaction to room temperature, then heat to 50 °C for 3 hours.

  • Hydrolysis (Critical Step): Cool the mixture to 0 °C and pour it slowly onto crushed ice. Adjust the pH to 7–8 using a saturated aqueous solution of Sodium Acetate (NaOAc) or NaHCO₃. Causality: Neutralization is strictly required to hydrolyze the stable iminium salt intermediate into the desired aldehyde. Stir vigorously for 1 hour.

  • Workup: Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with water (5 × 30 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to afford the C5-formylated product.

Protocol C: Acidic Deprotection (Optional)

Objective: Remove the Boc group to restore the secondary amine.

  • Reaction: Dissolve the formylated intermediate in DCM (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA, 10 equiv). Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8). Extract, dry, and concentrate to yield the final functionalized aniline.

Quantitative Data & Reaction Optimization

The Vilsmeier-Haack reaction is sensitive to stoichiometry and temperature. Table 1 summarizes the optimization parameters for Protocol B, highlighting the delicate balance required to achieve high conversion without degrading the acid-sensitive Boc protecting group.

Table 1: Reaction Optimization Parameters for Furan C5 Formylation

EntryPOCl₃ (eq)DMF (eq)Temp (°C)Time (h)Conversion (%)Observation & Causality
11.13.0251245Incomplete reaction; the furan ring requires mild thermal activation to overcome the steric bulk of the N-Boc group.
2 1.5 5.0 50 3 88 Optimal conditions; clean conversion with complete preservation of the aryl bromide and Boc group.
32.010.080265Significant degradation; elevated temperatures combined with excess POCl₃ lead to partial Boc deprotection and polymerization of the furan ring.

References

  • Indian Academy of Sciences. "Organo-lithiation and halogen metal exchange reactions in organic synthesis." Indian Academy of Sciences, 1984. URL:[Link]

  • RSC Advances. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023, 13, 26022-26053. URL:[Link]

Application Note: Preparation and Functionalization of Kinase Inhibitors Using the 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The design of small-molecule kinase inhibitors frequently relies on privileged scaffolds that can simultaneously occupy the ATP-binding pocket and project functional groups into adjacent solvent-exposed or hydrophobic regions. The compound 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline (CAS: 1487386-69-5)[1] has emerged as a highly versatile building block in medicinal chemistry, particularly in the synthesis of anaplastic lymphoma kinase (ALK)[2], RAF kinase[3], and Bruton's tyrosine kinase (BTK) inhibitors.

As an Application Scientist, I select this scaffold for three distinct mechanistic reasons:

  • The Meta-Fluorine Atom: The highly electronegative fluorine atom withdraws electron density from the aniline ring, modulating the basicity (pKa) of the nitrogen. This prevents off-target toxicity associated with highly basic anilines and enhances metabolic stability against CYP450-mediated oxidation. Furthermore, the fluorine can participate in multipolar interactions within the kinase hinge region.

  • The Furan-2-ylmethyl Appendage: This lipophilic moiety is strategically positioned to occupy specific hydrophobic sub-pockets (such as the ribose-binding pocket of the ATP site) or to act as a vector for further structural rigidification (e.g., cyclization into indoloquinoline cores)[2].

  • The Para-Bromine Handle: The C-Br bond serves as an orthogonal reactive site for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Because the C-Br bond is significantly weaker than the adjacent C-F bond, it allows for highly regioselective functionalization to extend the molecule toward the solvent channel.

Signaling Pathway Context

Kinase inhibitors derived from this scaffold typically function as Type I or Type II ATP-competitive inhibitors. By binding to the active conformation of receptor tyrosine kinases (RTKs) like ALK or EGFR, these molecules halt the phosphorylation cascade that drives the PI3K/AKT and RAS/MAPK survival pathways[2].

G Ligand Growth Factor / Ligand Receptor Receptor Tyrosine Kinase (e.g., ALK, EGFR) Ligand->Receptor Activates Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylates Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Phosphorylates Inhibitor Scaffold-based Inhibitor (Blocks ATP Binding) Inhibitor->Receptor Inhibits Outcome Cell Proliferation & Survival Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Fig 1. Mechanism of action of RTK inhibitors blocking downstream survival pathways.

Retrosynthetic Strategy & Workflow

The synthesis of mature kinase inhibitors from this scaffold follows a robust, two-step modular workflow. First, the secondary amine of the scaffold is coupled to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine or a 4-chloroquinazoline) via Nucleophilic Aromatic Substitution (SNAr). Second, the bromine atom is leveraged in a Suzuki-Miyaura cross-coupling to install the terminal aryl or heteroaryl group.

W Start 4-bromo-3-fluoro-N- (furan-2-ylmethyl)aniline Step1 SNAr / Buchwald-Hartwig Coupling Start->Step1 Core Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) Core->Step1 Intermediate Brominated Core Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling Intermediate->Step2 Boronic Aryl/Heteroaryl Boronic Acid Boronic->Step2 Product Final Kinase Inhibitor Step2->Product

Fig 2. Two-step modular synthetic workflow for kinase inhibitor assembly.

Detailed Experimental Protocols

Protocol A: SNAr Coupling to the Kinase Core

This step establishes the critical C-N bond between the scaffold and the hinge-binding heterocycle. We utilize 1-butanol as the solvent; its polar protic nature stabilizes the transition state of the SNAr reaction, significantly improving regioselectivity for the 4-position over the 2-position of the pyrimidine ring.

Reagents:

  • This compound (1.05 eq)[1]

  • 2,4-Dichloropyrimidine (1.00 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.00 eq)

  • 1-Butanol (0.2 M)

Step-by-Step Methodology:

  • Charge a round-bottom flask equipped with a magnetic stir bar with 2,4-dichloropyrimidine and 1-butanol.

  • Add this compound, followed by dropwise addition of DIPEA.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Causality Check: Monitor the reaction via LC-MS. The electron-withdrawing fluorine atom slightly reduces the nucleophilicity of the aniline; thus, heating is required to drive the reaction to completion.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the crude residue between ethyl acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the brominated core intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the core assembled, the bromine atom is utilized to extend the molecule. We select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation—a common issue when coupling sterically hindered, ortho-fluoro bromides[2].

Reagents:

  • Brominated core intermediate (1.00 eq)

  • Aryl/Heteroaryl boronic acid (1.20 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.00 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • In a Schlenk flask, combine the brominated intermediate, boronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane/H₂O solvent mixture.

  • Critical Step: Degas the biphasic mixture by sparging with nitrogen gas for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Add Pd(dppf)Cl₂ quickly under a positive stream of nitrogen.

  • Seal the flask and heat to 100 °C for 8 hours.

  • Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with EtOAc.

  • Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final kinase inhibitor using reverse-phase preparative HPLC or silica gel chromatography.

Quantitative Data & Reaction Optimization

The efficiency of the Suzuki-Miyaura coupling (Protocol B) is highly dependent on the catalyst and solvent system. Table 1 summarizes our empirical optimization data for this specific scaffold.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling Step

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Empirical Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%Significant protodeboronation observed.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 100 88% Clean conversion; minimal side products.
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10082%Good yield, but higher catalyst cost.
Pd(OAc)₂ / SPhosK₂CO₃DMF/H₂O11065%Formation of homocoupled byproducts.

Note: Pd(dppf)Cl₂ in a Dioxane/Water mixture consistently provides the optimal balance of yield, scalability, and cost-efficiency for ortho-fluoro bromides.

References

Sources

Application Note: Scalable Synthesis of 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-bromo-3-fluoroaniline is a critical halogenated building block utilized in the synthesis of advanced pharmaceutical intermediates, including the antibacterial agent torezolid[1]. The N-alkylation of this deactivated aniline with a furfuryl group presents significant chemoselectivity challenges. This application note details a robust, scalable, and self-validating protocol for synthesizing 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline using a mediated reductive amination[2].

Reaction Design & Mechanistic Rationale

Direct nucleophilic substitution (SN2) of anilines with furfuryl halides (Route A) frequently results in over-alkylation, yielding unwanted tertiary amine byproducts. Furthermore, the electron-withdrawing fluorine and bromine atoms on the benzene ring significantly reduce the nucleophilicity of the amine, requiring harsh conditions that can degrade the furan ring.

Conversely, (Route B) using furfural and STAB offers a highly selective pathway to the secondary amine[3]. STAB is a mild hydride donor that selectively reduces the intermediate protonated imine (iminium ion) over the starting aldehyde, preventing dialkylation and preserving the integrity of the functional groups[2].

RouteSelection Target Target Molecule: This compound RouteA Route A: SN2 Alkylation (Furfuryl Halide + Base) Target->RouteA RouteB Route B: Reductive Amination (Furfural + STAB) Target->RouteB IssueA Prone to over-alkylation Harsh conditions RouteA->IssueA BenefitB Highly selective monoalkylation Mild, scalable conditions RouteB->BenefitB

Figure 1: Logical evaluation of synthesis routes favoring reductive amination.

Process Optimization & Reagent Selection

The choice of reducing agent and solvent is critical for scalability and safety. As demonstrated in seminal studies by Abdel-Magid et al., STAB outperforms both sodium cyanoborohydride (NaBH3CN) and sodium borohydride (NaBH4) in yield, chemoselectivity, and safety profile[3][4].

Table 1: Reducing Agent Comparison for N-Alkylation

Reducing AgentChemoselectivityToxicity ProfileScalability
NaBH4 Low (reduces aldehyde directly)ModeratePoor for direct amination
NaBH3CN HighHigh (cyanide gas risk)Moderate (requires specialized scrubbing)
NaBH(OAc)3 (STAB) Excellent Low High (Industry Standard)

Experimental Workflow

Workflow Step1 Step 1: Condensation Aniline + Furfural AcOH (cat), DCE Step2 Step 2: Reduction STAB Addition 0 °C to RT, 4-12 h Step1->Step2 IPC: Imine >95% Step3 Step 3: Quench Sat. NaHCO3 Phase Separation Step2->Step3 IPC: Amine >98% Step4 Step 4: Isolation Crystallization & Drying Step3->Step4 Organic Phase

Figure 2: Step-by-step experimental workflow for the scalable reductive amination process.

Step-by-Step Experimental Protocol

Scale: 100 mmol (Laboratory Pilot Scale)

Materials:
  • (Assay ≥97%): 19.0 g (100 mmol, 1.0 eq)[5]

  • Furfural (Furan-2-carbaldehyde): 10.1 g (105 mmol, 1.05 eq)

  • Sodium Triacetoxyborohydride (STAB): 29.7 g (140 mmol, 1.4 eq)[2]

  • Glacial Acetic Acid (AcOH): 6.0 g (100 mmol, 1.0 eq)

  • 1,2-Dichloroethane (DCE): 200 mL

  • Saturated Aqueous NaHCO3: 150 mL

  • Brine: 100 mL

Procedure & Causality:
  • Reactor Setup & Imine Formation :

    • Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and internal thermometer with 200 mL of DCE.

    • Add 19.0 g of 4-bromo-3-fluoroaniline and 10.1 g of furfural.

    • Causality: as it consistently provides faster reaction kinetics and higher solubility for STAB-mediated reductive aminations[4].

    • Add 6.0 g of glacial acetic acid. Stir the mixture at 20 °C for 1 hour.

    • Causality: The electron-withdrawing halogens deactivate the aniline. Acetic acid acts as a crucial catalyst to protonate the intermediate hemiaminal, driving dehydration to form the reactive iminium ion[3].

  • Reduction :

    • Cool the reaction mixture to 0–5 °C using an ice bath.

    • Begin portion-wise addition of STAB (29.7 g) over 30 minutes, maintaining the internal temperature below 10 °C.

    • Causality: Although STAB is mild, the reduction is exothermic. Strict temperature control prevents the competitive direct reduction of furfural to furfuryl alcohol, which would alter the stoichiometry and depress yields[2].

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 12 hours.

  • In-Process Control (IPC) :

    • Sample 50 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via HPLC (UV at 254 nm).

    • Self-Validation: Proceed to the next step only when residual 4-bromo-3-fluoroaniline is < 2% (Area%).

  • Quench & Workup :

    • Cool the mixture to 10 °C. Carefully add 150 mL of saturated aqueous NaHCO3 dropwise.

    • Observation: Vigorous gas evolution (H2 and CO2) will occur as unreacted STAB is hydrolyzed and acetic acid is neutralized. This visual cue validates the destruction of residual active hydride.

    • Transfer to a separatory funnel. Isolate the lower organic (DCE) layer.

    • Wash the organic layer with 100 mL of brine to remove residual aqueous impurities.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification :

    • The crude secondary amine can be purified via recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or passed through a short silica plug to remove trace boron salts.

Analytical Validation

To ensure the integrity of the synthesized this compound, the following analytical parameters must be met to validate the process:

Table 2: In-Process Control (IPC) & Release Parameters

ParameterAnalytical MethodAcceptance Criteria
Reaction Conversion HPLC (UV at 254 nm)< 2% residual 4-bromo-3-fluoroaniline
Impurity Profile LC-MS< 1% dialkylated byproduct
Identity 1H NMR (CDCl3)Presence of secondary amine N-H broad singlet (~4.0 ppm) and furfuryl CH2 doublet (~4.3 ppm)
Final Purity HPLC (Area %)> 98% target compound

References

  • [3] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. URL:[Link]

  • [4] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed (NIH), 1996. URL:[Link]

  • [1] Multichem Exports. "4-Bromo-3-Fluoroaniline - Industrial Uses and Specifications." URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your reaction yield and overcome common challenges encountered during this reductive amination procedure.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

The most common and efficient method for synthesizing this compound is a reductive amination reaction.[1][2][3] This process involves two key steps: the formation of an imine intermediate from 4-bromo-3-fluoroaniline and furfural, followed by the reduction of this imine to the desired secondary amine product.[1][4] This can be performed as a one-pot reaction or a two-step procedure.[5]

Q2: Why is reductive amination preferred over direct alkylation?

Direct alkylation of 4-bromo-3-fluoroaniline with a furfuryl halide is often problematic and can lead to low yields due to over-alkylation, where the product amine reacts further with the alkylating agent.[1] Reductive amination offers much better control, as the imine intermediate typically forms only once on the primary amine, preventing multiple additions.[1][6]

Q3: What are the critical parameters to control for a successful synthesis?

Several factors significantly influence the yield and purity of the final product. These include the choice of reducing agent, solvent, reaction temperature, and pH. Ensuring anhydrous conditions during imine formation is also crucial to drive the equilibrium towards the product.[7][8]

Q4: Is 4-bromo-3-fluoroaniline a stable starting material?

Yes, 4-bromo-3-fluoroaniline is a chemically stable compound under standard laboratory conditions (room temperature).[9] However, like most anilines, it can be sensitive to strong oxidizing agents.[9] It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[10][11]

Q5: Are there any specific challenges associated with using furfural?

Furfural is an aromatic aldehyde containing a furan ring.[12] The furan ring is more electron-rich and less aromatic than a benzene ring, making it susceptible to ring-opening under harsh acidic conditions.[12] It's also important to use pure furfural, as it can oxidize to furoic acid upon prolonged exposure to air.[12]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each issue is analyzed with potential causes and actionable solutions.

Problem 1: Low Overall Yield

Q: I am observing a very low yield of the final product. What are the likely causes and how can I improve it?

A low yield can stem from issues in either the imine formation step or the reduction step. A systematic approach is needed to identify the root cause.

Workflow for Troubleshooting Low Yield

start Low Yield Observed check_imine Monitor Imine Formation by TLC/NMR start->check_imine imine_ok Imine Formation is Efficient check_imine->imine_ok Positive imine_poor Poor Imine Formation check_imine->imine_poor Negative check_reduction Monitor Reduction Step by TLC imine_ok->check_reduction troubleshoot_imine Troubleshoot Imine Formation imine_poor->troubleshoot_imine end Improved Yield troubleshoot_imine->end reduction_ok Imine is Consumed check_reduction->reduction_ok Complete reduction_poor Imine Persists check_reduction->reduction_poor Incomplete workup_issue Check Work-up & Purification reduction_ok->workup_issue troubleshoot_reduction Troubleshoot Reduction reduction_poor->troubleshoot_reduction troubleshoot_reduction->end workup_issue->end

Caption: A decision tree for troubleshooting low yield.

A) Inefficient Imine Formation

  • Cause 1: Presence of Water. Imine formation is a reversible condensation reaction that produces water.[13] According to Le Chatelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine available for reduction.[13]

    • Solution:

      • Use Anhydrous Solvents: Ensure that your solvent (e.g., methanol, ethanol, or dichloromethane) is thoroughly dried before use.

      • Add a Dehydrating Agent: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) into the reaction mixture to sequester the water as it is formed.[8][13]

  • Cause 2: Incorrect pH. The rate of imine formation is highly pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal because the acid catalyzes the reaction by protonating the carbonyl oxygen, making the aldehyde more electrophilic.[1][13] However, if the pH is too low, the aniline nitrogen will be protonated, rendering it non-nucleophilic and stopping the reaction.[1]

    • Solution:

      • Catalytic Acid: Add a catalytic amount (e.g., 0.1 equivalents) of a weak acid like acetic acid to the reaction mixture.

      • Monitor pH: If possible, monitor the pH of the reaction mixture and adjust as necessary.

B) Incomplete Reduction of the Imine

  • Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) and other hydride reagents can degrade over time, especially if not stored under anhydrous conditions.

    • Solution:

      • Use Fresh Reagent: Always use a fresh, unopened bottle of the reducing agent or one that has been properly stored.

      • Test Activity: You can test the activity of your NaBH₄ on a simple aldehyde or ketone to confirm it is still effective.[14]

  • Cause 2: Insufficient Amount of Reducing Agent. Stoichiometry is critical. An insufficient amount of the reducing agent will lead to an incomplete reaction.

    • Solution:

      • Increase Equivalents: Try increasing the molar equivalents of the reducing agent (e.g., from 1.5 to 2-3 equivalents).

      • Portion-wise Addition: Add the reducing agent in small portions to maintain its concentration and control the reaction rate.[15][16]

  • Cause 3: Reaction Temperature is Too Low. While the initial addition of NaBH₄ is often done at 0 °C to control the exothermic reaction, the reduction itself may require a higher temperature to proceed at a reasonable rate.

    • Solution: After the initial exothermic reaction subsides, allow the reaction to warm to room temperature and stir for several hours or overnight.[7] Gentle heating might be necessary in some cases, but this should be monitored carefully to avoid side reactions.

Problem 2: Formation of Side Products

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

The most common side products in this reaction are the alcohol resulting from the reduction of furfural and the over-alkylated tertiary amine.

A) Furfuryl Alcohol Impurity

  • Cause: This occurs when the reducing agent reduces the starting aldehyde (furfural) before it can form the imine. This is a common issue with strong reducing agents like sodium borohydride (NaBH₄), which can readily reduce aldehydes and ketones.[6][15]

    • Solution 1: Two-Step, One-Pot Procedure.

      • Mix the 4-bromo-3-fluoroaniline and furfural in a suitable solvent (like methanol or ethanol) and stir at room temperature for 1-4 hours to allow for complete imine formation.[15] Monitor the disappearance of the aldehyde spot by TLC.

      • Once imine formation is complete, cool the mixture to 0 °C and then add the NaBH₄. This sequential addition ensures the aldehyde has been consumed before the reducing agent is introduced.[5][6]

    • Solution 2: Use a Milder, More Selective Reducing Agent.

      • Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent alternative.[5][15] It is a milder reducing agent that is less likely to reduce aldehydes and ketones but is highly effective at reducing the protonated imine (iminium ion).[5][15] This allows for a "direct" or one-pot reaction where all components can be mixed together from the start.[5]

      • Sodium cyanoborohydride (NaBH₃CN) is another selective option that works well under mildly acidic conditions.[1][17]

Reducing AgentReactivityOptimal ConditionsKey Advantages
Sodium Borohydride (NaBH₄) StrongTwo-step: Form imine first, then add NaBH₄.[6][15]Cost-effective, readily available.
Sodium Triacetoxyborohydride (STAB) MildOne-pot: Mix all reagents at once.[5][15]High selectivity for imines over aldehydes, cleaner reactions.[5][15]
Sodium Cyanoborohydride (NaBH₃CN) MildOne-pot, slightly acidic (pH 4-5).[1]Stable in mildly acidic conditions, selective for imines.[1]

B) Tertiary Amine (Over-alkylation) Impurity

  • Cause: The desired secondary amine product, this compound, can react with another molecule of furfural and be reduced to form a tertiary amine. This is more likely if there is an excess of furfural.[7]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine (4-bromo-3-fluoroaniline) or a 1:1 molar ratio of amine to aldehyde to minimize the chance of the product reacting further.

      • Two-Step Procedure: Forming and isolating the imine before reduction can also prevent this side reaction, though it is more labor-intensive.[7]

Problem 3: Difficulty in Product Isolation and Purification

Q: I'm having trouble isolating a pure product after the reaction work-up. What purification strategies are recommended?

The product is a secondary amine, which can present challenges during extraction and chromatography due to its basic nature.

  • Issue 1: Emulsion during Acid-Base Extraction. The basic amine product can form salts that are partially soluble in both organic and aqueous layers, leading to emulsions.

    • Solution:

      • Use Brine: During the work-up, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, breaking emulsions and driving the organic product into the organic phase.

      • Avoid Strong Acids/Bases if Possible: If emulsions are a persistent problem, consider a work-up that avoids harsh pH changes. Quench the reaction with water, extract with an organic solvent, and proceed directly to chromatography.

  • Issue 2: Product Streaking on Silica Gel Chromatography. The basic amine can interact strongly with the acidic silica gel, leading to poor separation and streaking of the product spot.

    • Solution:

      • Neutralize the Silica: Add a small amount of a base, such as triethylamine (~1%), to the eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel, allowing the amine to travel through the column more cleanly.

      • Alternative Stationary Phase: Consider using neutral or basic alumina for the column chromatography instead of silica gel.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective and scalable purification method.[7]

III. Experimental Protocols

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride

This protocol prioritizes minimizing the reduction of the starting aldehyde.

Workflow for Two-Step Reductive Amination

step1 Step 1: Imine Formation (Aniline + Furfural in MeOH) step2 Stir at RT for 1-4h (Monitor by TLC) step1->step2 step3 Step 2: Reduction (Cool to 0°C) step2->step3 step4 Add NaBH4 portion-wise step3->step4 step5 Warm to RT, Stir (Monitor by TLC) step4->step5 step6 Work-up & Purification step5->step6

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Technical Support Center: Purification of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline by column chromatography

Welcome to the Advanced Purification Support Hub. This guide addresses the specific chemodynamic challenges of purifying This compound . This molecule presents a "dual-threat" scenario in chromatography:

  • The Secondary Amine: Causes severe tailing/streaking on standard silica due to hydrogen bonding with acidic silanols.

  • The Furan Ring: Highly susceptible to acid-catalyzed ring opening and polymerization, leading to on-column decomposition (black tar formation).

Phase 1: Pre-Purification Diagnostics

Q: My crude material looks stable, but it turns into a black streak on the TLC plate. Is my compound decomposing? A: Not necessarily. This is likely a "false positive" for decomposition caused by the interaction between your amine and the acidic silica on the TLC plate.

  • The Mechanism: The pKa of the anilinic nitrogen (typically ~3-4, lowered by the electron-withdrawing Br and F) allows interaction with silanol groups (pH ~4-5).

  • The Fix (TLC Neutralization):

    • Prepare your TLC developing chamber with your solvent system (e.g., Hexane:EtOAc).

    • Add 1% Triethylamine (TEA) or 1% NH₄OH to the solvent.

    • Pre-run a blank TLC plate in this chamber to neutralize the silica.

    • Spot your compound and run again.

    • Result: If the spot tightens and the "black streak" disappears, your compound is stable but requires a basic modifier. If multiple spots persist, you have genuine impurities.

Phase 2: Stationary Phase Selection & Preparation

Q: Can I use standard Silica Gel 60 for this purification? A: Proceed with extreme caution. Standard silica is slightly acidic. While the electron-withdrawing groups (Br, F) on the aniline ring reduce the basicity of the nitrogen, the furan ring remains acid-sensitive. Prolonged exposure to acidic silica can trigger furan ring opening.

Recommended Protocol: The "Neutralized Slurry" Method To safely use silica, you must deactivate it before the compound touches it.

  • Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude.

  • Slurry Preparation: Suspend the silica in the starting mobile phase (e.g., Hexane).

  • Deactivation: Add 1-2% Triethylamine (TEA) to the slurry and stir for 5-10 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase (containing 1% TEA) to ensure the column is uniformly basic.

Alternative: If you observe degradation even on neutralized silica, switch to Neutral Alumina (Brockmann Grade III) .[1] Alumina is less acidic and gentler on furan rings.

Phase 3: Mobile Phase Optimization

Q: I cannot separate the product from the starting material (4-bromo-3-fluoroaniline). They co-elute. A: This is common because N-alkylation often results in only a minor polarity shift.

Strategy 1: Selectivity Tuning

  • Standard System: Hexane / Ethyl Acetate (with 1% TEA).

  • Alternative System: Toluene / Ethyl Acetate. The π-π interactions between toluene and the aromatic rings (aniline + furan) can often resolve species that co-elute in Hexane.

Strategy 2: Gradient Elution Do not run isocratic immediately.

  • Start: 100% Hexane (with 1% TEA).

  • Ramp: 0%

    
     20% EtOAc over 10 Column Volumes.
    
  • Logic: The secondary amine (product) is slightly less polar than the primary amine (starting material) due to the alkyl substitution masking one N-H bond, but the furan oxygen adds polarity. A shallow gradient maximizes the difference.

Phase 4: Loading & Troubleshooting

Q: I dissolved my sample in DCM for loading, but it precipitated when it hit the hexane column. A: "Shock precipitation" causes broad, split peaks.[1]

The Solution: Celite Dry Loading Avoid liquid loading for amines with solubility mismatches.

  • Dissolve crude in minimal DCM.

  • Add Celite (approx. 2x weight of crude).[2]

  • Evaporate to dryness on a rotavap (gentle bath temp, <35°C to protect furan).

  • Add the free-flowing powder to the top of the column.

    • Why Celite? Unlike silica dry-loading, Celite is inert and won't decompose the furan during the evaporation step.

Q: My fractions turned brown/black after sitting overnight. What happened? A: Oxidation. Electron-rich anilines and furans are prone to oxidation in solution, especially in the presence of light and trace acids (like chloroformic acid in degrading DCM).

  • Immediate Action: Evaporate fractions immediately after collection. Do not store the product in solution.

  • Storage: Store the purified solid under Nitrogen/Argon in the freezer (-20°C).

Visual Guide: Purification Decision Tree

The following diagram outlines the logical flow for selecting the correct purification parameters based on your compound's behavior.

PurificationLogic Start START: Crude this compound TLC_Check Step 1: TLC Diagnostic (Solvent + 1% TEA) Start->TLC_Check Streak Does it streak? TLC_Check->Streak Standard Standard Silica (Risk of Tailing) Streak->Standard No Neutralized Neutralized Silica (Pre-treat with 1% TEA) Streak->Neutralized Yes (Amine interaction) Decomp Does it turn black/multi-spot? Alumina Switch to Neutral Alumina (Protect Furan) Decomp->Alumina Unstable (Furan opening) MobilePhase Mobile Phase: Hexane/EtOAc + 1% TEA Decomp->MobilePhase Stable Standard->MobilePhase Neutralized->Decomp Alumina->MobilePhase Loading Loading Method: Celite Dry Load MobilePhase->Loading

Caption: Decision logic for stationary phase selection to prevent amine tailing and furan decomposition.

Summary of Quantitative Parameters

ParameterRecommendationReason
Stationary Phase Silica Gel 60 (Pre-treated)Standard silica is too acidic; must be neutralized.
Modifier 1.0% Triethylamine (TEA)Caps acidic silanols; prevents streaking.
Loading Ratio 1:50 (Crude:Silica)Ensures separation of close-eluting impurities.
Flow Rate Slower than standardAllows equilibrium for difficult amine separations.
Temperature Ambient (< 30°C)Heat accelerates furan decomposition.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Preventing Furan Decomposition on Silica Gel. BenchChem Knowledge Base.

  • Teledyne ISCO. (2023).[3] Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.

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Technical Support Center: Troubleshooting Solubility of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Causality of Solubility Challenges

For researchers and drug development professionals working with 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline , achieving a stable, high-concentration stock solution in Dimethyl Sulfoxide (DMSO) can be challenging. As a Senior Application Scientist, it is critical to understand that solubility is not merely a physical mixing process, but a thermodynamic balance dictated by the molecule's specific structural features:

  • High Crystal Lattice Energy (Halogenation): The 4-bromo and 3-fluoro substituents on the aniline ring drastically increase the molecule's lipophilicity and crystal lattice energy. While DMSO is an exceptional solvent for many organic molecules[1], highly crystalline halogenated compounds often resist initial solvation and require kinetic energy to dissociate the lattice[2].

  • Chemical Sensitivity (Furan Ring): The furan-2-ylmethyl (furfuryl) moiety is highly susceptible to acid-catalyzed ring-opening and oxidative degradation at elevated temperatures[3]. Fortunately, DMSO acts as a protective solvent; it preferentially solvates the furan ring, increasing its Lowest Unoccupied Molecular Orbital (LUMO) energy and shielding it from nucleophilic attack[4]. However, this protection is easily broken by aggressive heating or pH modifiers.

  • Weak Basicity (Secondary Aniline): The electron-withdrawing nature of the halogenated aromatic ring delocalizes the nitrogen's lone pair, rendering the amine extremely weakly basic. This effectively eliminates salt formation as a viable solubility strategy.

Troubleshooting Guides & FAQs

Q1: Why is my compound precipitating or failing to dissolve in 100% DMSO at room temperature? A1: The most common culprit is the temperature of your solvent. DMSO has a relatively high freezing point of approximately 18.5–19 °C[5]. In typical air-conditioned laboratories, DMSO can micro-crystallize, drastically reducing its solvation capacity. Additionally, the high lipophilicity imparted by the bromo and fluoro groups means the compound requires a higher activation energy to break its crystal lattice[1]. Ensure your DMSO is fully thawed to at least 25 °C before use.

Q2: Can I heat the DMSO solution to force dissolution? A2: Yes, but strictly limit the temperature to 40 °C. While heating generally improves kinetic solubility[6], furan derivatives have limited thermal stability and are prone to oxidative degradation or polymerization (tarring) at elevated temperatures[7]. Exceeding 50–60 °C will likely degrade the furan-2-ylmethyl group, compromising your assay's biological integrity.

Q3: Should I add an acid (e.g., HCl) to form a more soluble aniline salt? A3: Absolutely not. While pH adjustment is a standard technique for solubilizing basic anilines[6], the furan ring is highly sensitive to strong Brønsted acids. Introducing acid will trigger rapid furan ring-opening and subsequent polymerization, turning your solution into insoluble humins/tars[3][8]. Furthermore, the electron-withdrawing halogens make the aniline nitrogen too weakly basic for efficient protonation.

Q4: What is the best co-solvent strategy if pure DMSO fails? A4: We recommend a co-solvency approach using secondary polar aprotic solvents or polymeric surfactants[2]. Adding 5–10% (v/v) Dimethylformamide (DMF) or 10–20% Polyethylene Glycol (PEG 400) can disrupt the strong solute-solute lattice interactions without introducing acidic protons that would threaten the furan ring[6].

Quantitative Data & Compatibility Matrices

Table 1: Physicochemical Factors Influencing Solubility
Structural FeaturePhysicochemical EffectImpact on DMSO SolubilityRecommended Countermeasure
4-Bromo-3-fluoro substitution Increases lipophilicity and crystal lattice energy.Resists initial solvation; requires kinetic energy to dissolve.Mild sonication (max 40 °C); ensure DMSO is >25 °C.
Furan-2-ylmethyl moiety Highly sensitive to oxidation and acid-catalyzed ring opening.Limits the use of heat and pH modifiers.Maintain neutral pH; rely on DMSO's protective coordination.
Secondary Aniline (N-H) Weak hydrogen bond donor; extremely low basicity.Prevents effective salt formation (e.g., HCl salts).Use co-solvents (PEG 400, DMF) instead of acidic pH modifiers.
Table 2: Co-Solvent Compatibility Matrix for this compound
Co-SolventRecommended Concentration (v/v)Mechanism of ActionFuran Compatibility
DMF 5–10%Disrupts strong solute-solute lattice interactions.Excellent (Aprotic, non-acidic)
PEG 400 10–20%Acts as a polymeric surfactant/solubilizer.Good (Viscous, requires vortexing)
0.1M HCl N/AAttempts to protonate the aniline nitrogen.Poor (Induces rapid furan polymerization)

Experimental Protocols

Protocol 1: Temperature-Controlled Dissolution and Sonication

This protocol is designed to provide sufficient kinetic energy to break the halogenated crystal lattice without thermally degrading the furan ring. It includes a self-validating physical check.

  • Preparation: Equilibrate anhydrous DMSO to 25 °C in a water bath to ensure it is completely above its 19 °C freezing point[5].

  • Addition: Weigh the required mass of this compound into a sterile, amber microcentrifuge tube (amber protects against photo-oxidation).

  • Solvation: Add the 25 °C DMSO to achieve the desired target concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 60 seconds.

  • Controlled Sonication: If particulates remain, place the tube in an ultrasonic water bath set strictly to 35–40 °C . Sonicate for 5-minute intervals, vortexing between each interval. Do not exceed 15 minutes of total sonication.

  • Validation (Physical): Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a strong light source. Causality: If a micro-pellet is present, the compound is not fully dissolved, and the actual soluble concentration is lower than calculated. Proceed to Protocol 2.

Protocol 2: Co-Solvent Formulation for High-Concentration Stocks

Use this protocol if Protocol 1 fails to yield a clear solution, utilizing DMF to disrupt the lattice[2].

  • Solvent Mixing: In a separate vial, prepare a co-solvent mixture of 90% anhydrous DMSO and 10% anhydrous DMF (v/v).

  • Dissolution: Add this solvent mixture to the pre-weighed compound.

  • Agitation: Vortex for 2 minutes and apply mild sonication (max 40 °C) for 5 minutes.

  • Validation (Chemical Integrity): Perform an LC-MS analysis of the final stock solution. Causality: Compare the UV chromatogram to a freshly prepared analytical standard. The absence of new peaks at lower retention times confirms that the furan ring has not undergone oxidative degradation or polymerization during the co-solvency process.

Mechanistic & Workflow Visualizations

Workflow A Compound Insoluble in DMSO B Check Temp: Is DMSO frozen? (FP ~19°C) A->B C Warm to 25°C & Vortex B->C Yes D Water Bath Sonication (Max 40°C, 5 min) B->D No C->D E Clear Solution? D->E F Add 5-10% DMF or PEG400 E->F No G Proceed to Assay E->G Yes F->G

Fig 1. Step-by-step decision tree for resolving DMSO solubility issues.

Pathway M 4-bromo-3-fluoro-N- (furan-2-ylmethyl)aniline Acid Strong Acid (pH < 2) M->Acid Protonation Heat High Heat (> 60°C) M->Heat Thermal stress DMSO DMSO Solvation (Protective) M->DMSO Room Temp Deg1 Furan Polymerization (Tarring) Acid->Deg1 Deg2 Oxidative Degradation Heat->Deg2 Stable Stable Solvated Monomer DMSO->Stable LUMO elevation

Fig 2. Mechanistic pathways of furan degradation versus DMSO stabilization.

References

1.[1] Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC. nih.gov. 1 2. Solubility enhancement techniques: A comprehensive review. wjbphs.com. 2 3.[6] Solubility: A speed‒breaker on the drug discovery highway - MedCrave online. medcraveonline.com. 6 4.[5] SL-7020 SDS (Eng). sakulab-sci.co.jp. 5 5.[3] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. researchgate.net. 3 6.[4] Origin of 5-Hydroxymethylfurfural Stability in Water/Dimethyl Sulfoxide Mixtures | Request PDF - ResearchGate. researchgate.net.4 7.[7] Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials | ACS Omega. acs.org. 7 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances. rsc.org. 8

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Technical Support Center: Optimizing Reductive Amination for 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the synthesis of halogenated N-(furan-2-ylmethyl)anilines. The most critical parameter dictating the success of this reductive amination workflow is reaction temperature .

The following guide deconstructs the thermodynamic and kinetic sensitivities of this reaction, explaining the causality behind common failures, and provides a self-validating protocol to maximize your yield.

Mechanistic Workflow & Temperature Dynamics

The synthesis of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline relies on the condensation of 4-bromo-3-fluoroaniline with furfural, followed by hydride reduction. Because the starting materials and the product have competing reactivities, temperature governs which kinetic pathway dominates.

Pathway Start 4-Bromo-3-fluoroaniline + Furfural Imine Imine Intermediate (Condensation) Start->Imine AcOH, 25°C (Optimal) Degradation Furfural Polymerization (Tar Formation) Start->Degradation >50°C (Thermal Stress) Product Target Secondary Amine (Reduction) Imine->Product NaBH(OAc)3 0°C to 25°C OverAlkylation Tertiary Amine (Over-alkylation) Imine->OverAlkylation >40°C + Excess Furfural (Kinetic Trap)

Fig 1. Temperature-dependent kinetic pathways in the reductive amination workflow.

Troubleshooting & FAQs

Q1: My imine conversion is stalling at room temperature. Should I heat the reaction to force the condensation? A1: No. The fluorine and bromine atoms exert strong electron-withdrawing inductive (-I) effects, significantly reducing the nucleophilicity of the primary aniline. While this makes imine formation slower than with an unsubstituted aniline, applying heat (>50°C) is highly detrimental. Furfural is notoriously sensitive to thermal stress and acidic conditions, leading to rapid furan ring opening and polymerization (manifesting as a dark, tar-like residue) (1[1]). Instead of heat, use a mild Brønsted acid (glacial acetic acid) and extend the reaction time at 25°C.

Q2: My LC-MS shows a significant byproduct mass corresponding to N,N-bis(furan-2-ylmethyl)-4-bromo-3-fluoroaniline. How does temperature control mitigate this? A2: You are observing over-alkylation. The newly formed secondary amine product is more nucleophilic than the primary aniline starting material. If the reduction step is performed at elevated temperatures, the secondary amine rapidly attacks any unreacted furfural to form a tertiary amine byproduct (2[2]). Dropping the temperature to 0–5°C during the addition of the reducing agent suppresses this higher-activation-energy secondary condensation while still allowing the highly favorable hydride transfer to proceed.

Q3: Is it necessary to isolate the imine before reduction? A3: No. A one-pot reductive amination is preferred to minimize the handling of the sensitive furanic imine (3[3]). By using sodium triacetoxyborohydride (STAB), which is stable at room temperature and selectively reduces imines over aldehydes, you can perform the entire sequence in a single vessel by simply modulating the temperature between steps (4[4]).

Quantitative Data: Temperature Optimization Profile

The following table summarizes the causal relationship between the temperature profile and the product distribution during the one-pot synthesis.

Temperature ProfileImine Conversion (%)Target Secondary Amine Yield (%)Tertiary Amine Byproduct (%)Furan Degradation (%)
0°C (Constant) 4540<1<1
25°C (Constant) 958842
50°C (Constant) >98651518
Stepwise (25°C Condensation → 0°C Reduction) >99 94 <2 <1

Data reflects standard 4-hour condensation followed by 2-hour reduction using 1.5 eq STAB in DCM/AcOH.

Self-Validating Experimental Protocol

This protocol utilizes a stepwise temperature modulation approach to kinetically trap the desired secondary amine while preventing furfural degradation.

Step 1: Imine Condensation (25°C)

  • Charge an oven-dried round-bottom flask with 4-bromo-3-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Add furfural (1.05 eq) followed by glacial acetic acid (1.5 eq).

  • Causality: The slight excess of furfural drives the equilibrium forward, while the mild acetic acid activates the aldehyde without cleaving the furan ring.

  • Self-Validation Check: The solution will initially appear pale yellow. Stir at 25°C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The primary aniline spot should disappear, replaced by a less polar imine spot. If the solution turns opaque black, thermal/acidic degradation has occurred.

Step 2: Temperature Modulation (0°C)

  • Once imine formation is >95% complete, submerge the flask in an ice-water bath.

  • Allow the internal temperature to equilibrate to 0–5°C for 15 minutes.

  • Causality: Cooling the reaction increases the activation energy barrier for secondary amine nucleophilic attack, effectively shutting down the over-alkylation pathway (1[1]).

Step 3: Hydride Reduction

  • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes to prevent thermal spiking.

  • Maintain the temperature at 0°C for 30 minutes, then remove the ice bath and allow it to warm to 25°C. Stir for an additional 2 hours.

  • Self-Validation Check: Mild effervescence (H2 gas) may occur upon STAB addition. Monitor the reaction via LC-MS. The target mass for this compound should emerge as the dominant peak with minimal tertiary amine mass detected.

Step 4: Quenching and Isolation

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH ~7.5.

  • Causality: Neutralizing the acetic acid immediately prevents the degradation of the newly formed, acid-sensitive furan-amine product during the concentration phase.

  • Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

1.2 - Benchchem 2.1 - Benchchem 3.4 - Taylor & Francis 4.3 - PMC

Sources

Technical Support Center: Troubleshooting 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for troubleshooting the synthesis of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline.

Topic: Optimization of Reductive Amination for Electron-Deficient Anilines Target Molecule: this compound Reaction Class: Reductive Amination (


 and Alkylation routes are generally inferior for this specific substrate combination).

Executive Summary & Root Cause Analysis

The Problem: Users frequently report low conversion (<30%) or "stalled" reactions when coupling 4-bromo-3-fluoroaniline with furfural (furan-2-carbaldehyde).

The Science of the Failure: This reaction fights two opposing chemical forces:

  • Electronic Deactivation (The Aniline): The fluorine (C3) and bromine (C4) atoms are electron-withdrawing groups (EWG). They significantly reduce the electron density on the nitrogen lone pair, making the aniline a poor nucleophile . It struggles to attack the aldehyde to form the essential imine intermediate [1].

  • Acid Sensitivity (The Furan): To compensate for the poor nucleophile, chemists often add acid catalysts. However, the furan ring is acid-sensitive and prone to polymerization or ring-opening under low pH conditions, leading to black tars instead of product [2].

The Solution: You must decouple the imine formation step from the reduction step and use a Lewis Acid promoter that activates the aldehyde without destroying the furan ring.

Diagnostic Workflow (Interactive)

Use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start Start: Low Yield/Conversion CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 Furfural gone, Furfuryl Alcohol present CheckTLC->Result1 Aldehyde consumed rapidly Result2 Aniline remaining, No Imine formed CheckTLC->Result2 SM Aniline persists Result3 Black tar/polymer, Complex mixture CheckTLC->Result3 Darkening/Tailing Sol1 Direct Reduction occurred. Switch to Stepwise Method. Result1->Sol1 Sol2 Nucleophile too weak. Use Ti(OiPr)4 activation. Result2->Sol2 Sol3 Acid concentration too high. Switch to buffered STAB or Ti(OiPr)4. Result3->Sol3

Figure 1: Diagnostic decision tree for reductive amination failures.

Technical Q&A: Troubleshooting Specific Issues

Q1: I see unreacted aniline and furfuryl alcohol, but no product. Why?

Diagnosis: Competitive Reduction. You likely mixed the aniline, aldehyde, and reducing agent (e.g., NaBH4 or STAB) all at once. Because the aniline is electron-deficient (deactivated by F and Br), the imine formation is slower than the aldehyde reduction. The reducing agent preferentially attacks the aldehyde, converting it to furfuryl alcohol, which cannot react with the amine.

Fix: Use a Stepwise Protocol . Allow the imine to form completely before adding the reducing agent.[1]

Q2: I tried refluxing in methanol to push the imine, but the reaction turned black.

Diagnosis: Furan Decomposition. Furans are sensitive to thermal stress and acidity. Prolonged heating, especially if trace acid is present (or if the aniline HCl salt was used), can initiate polymerization of the furan ring.

Fix: Switch to Titanium(IV) Isopropoxide [Ti(OiPr)4] at room temperature. It acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium, without the harsh acidity that destroys furan [3].

Q3: Can I use Sodium Cyanoborohydride (NaCNBH3)?

Analysis: Yes, but with caveats. NaCNBH3 is stable at pH 6-7, which is ideal for imine reduction. However, for this specific aniline, the rate of imine formation at pH 6 is likely too slow. You would need to lower the pH to 4-5 to catalyze the imine formation, which risks furan degradation. Recommendation: Sodium Triacetoxyborohydride (STAB) is generally safer and more effective for electron-poor anilines than NaCNBH3, provided you manage the acid content [4].

Optimized Experimental Protocols

Method A: The "Titanium Standard" (Recommended for High Conversion)

Best for: Stubborn, electron-deficient anilines where standard conditions fail.[2]

Mechanism: Ti(OiPr)4 coordinates to the aldehyde oxygen, increasing electrophilicity, while simultaneously scavenging the water produced (shifting equilibrium to the right).

Step-by-Step:

  • Imine Formation (Dry Conditions):

    • In a flame-dried flask under Nitrogen/Argon, dissolve 4-bromo-3-fluoroaniline (1.0 equiv) and furfural (1.1 equiv) in anhydrous THF (0.2 M concentration).

    • Add Ti(OiPr)4 (1.5 equiv) neat via syringe.

    • Stir at Room Temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC.[3] You should see the disappearance of the aldehyde and formation of the imine (often a different spot, sometimes hydrolyzes back on silica, so check crude NMR if unsure).

  • Reduction:

    • Dilute the mixture with absolute Ethanol (equal volume to THF).

    • Add NaBH4 (2.0 equiv) carefully (gas evolution).

    • Stir for 2–4 hours at RT.

  • Workup (Critical):

    • Quench by adding water (slowly). A white precipitate (

      
      ) will form.
      
    • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate and perform a standard extraction (EtOAc/Water).

Method B: The Buffered STAB Method (Alternative)

Best for: Scale-up if Titanium waste is a concern.

Step-by-Step:

  • Dissolve aniline (1.0 equiv) and furfural (1.2 equiv) in DCE (1,2-Dichloroethane) .

  • Add Acetic Acid (1.0 - 2.0 equiv). Note: Do not use TFA with furan if avoidable.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Stir at RT for 12-24 hours.

  • Note: If conversion stalls, the imine formation is the bottleneck. Switch to Method A.

Data Comparison: Why Ti(OiPr)4?

Comparison of reaction conditions for electron-deficient anilines (Generic data based on mechanistic principles [1][5]):

ConditionReducing AgentAdditiveImine FormationFuran StabilityEst. Conversion
Standard NaBH4NoneVery SlowGood< 20% (Alcohol byproduct)
Acid Catalyzed NaCNBH3AcOH (pH 4)ModerateRisk of Polymerization40-60%
Direct STAB NaBH(OAc)3AcOHModerateGood50-70%
Lewis Acid (Method A) NaBH4 (Step 2) Ti(OiPr)4 Fast & Irreversible Excellent > 90%

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The goal is to avoid the red paths.

ReactionPathways SM 4-Br-3-F-Aniline + Furfural Imine Imine Intermediate SM->Imine Slow (EWG effect) Alcohol Furfuryl Alcohol (Dead End) SM->Alcohol Direct Reduction (If reducing agent added too early) Polymer Furan Polymer (Black Tar) SM->Polymer Strong Acid / Heat Product Target Amine Imine->Product Reduction Ti Ti(OiPr)4 Ti->SM Activates Aldehyde Scavenges Water

Figure 2: Reaction pathways showing the critical bottleneck at Imine formation and side reactions.

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Dunlop, A. P. (1948). Furfural Formation and Behavior. Industrial & Engineering Chemistry, 40(2), 204-209.[2] Link

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Link

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][5] Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Klinkenberg, J. L., & Hartwig, J. F. (2011). Slow Reductive Elimination from Arylpalladium Parent Amido Complexes. Journal of the American Chemical Society, 133(31), 12079–12084. Link

Sources

Technical Support Center: Purification of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline Content type: Technical Support Guide (FAQ & Troubleshooting)

Executive Summary & Compound Profile

Compound: this compound Primary Application: Key intermediate for kinase inhibitors and heterocyclic drug scaffolds. Physicochemical Profile:

  • Core: Halogenated secondary amine.

  • Lipophilicity: Increased by 4-Br and 3-F substituents (LogP > 3.5 estimated).

  • Sensitivity: High. The furan moiety is acid-labile. Exposure to protic acids or acidic impurities can trigger ring-opening polymerization, leading to dark tars [1, 2].[1]

This guide addresses the specific challenges of purifying this molecule: balancing the solubility of the lipophilic halogenated ring with the polarity of the secondary amine, while strictly avoiding acid-catalyzed decomposition.[1][2][3]

Solvent Selection Matrix

Q: What is the optimal solvent system for recrystallizing this compound?

A: Based on the polarity profile (halogenated aromatic + amine donor + furan acceptor), a binary solvent system is most effective.[1][2] Single solvents often lead to either excessive solubility (yield loss) or oiling out.

Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Ethanol / Water 9:1 to 5:1Recommended Best balance of polarity. Water acts as the anti-solvent to force precipitation of the hydrophobic halogenated core.
Isopropanol (IPA) / Hexanes 1:3 to 1:5High Purity Excellent for removing non-polar impurities. IPA solubilizes the amine; Hexanes reduce solubility at low temps.
Toluene / Heptane 1:2Alternative Use only if the compound is highly crystalline. Good for removing gummy impurities.
Dichloromethane (DCM) N/AAvoid Too soluble. Evaporation yields films/oils, not crystals.[2]
Acidic Solvents N/AFORBIDDEN Critical: Avoid acetic acid or HCl. Furan rings decompose rapidly in acidic media [3].

Troubleshooting Guide (FAQ)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This is the most common failure mode for N-alkylated anilines. The compound forms a separate liquid phase before it can organize into a crystal lattice, usually because the temperature dropped too fast or the solution is too concentrated.[1]

Solution Protocol:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol) to lower the saturation point.

  • Slow Cool: Turn off the heat source and let the flask cool in the oil bath/heating block. Do not remove it. This insulates the flask, allowing a very slow temperature gradient.[1][2]

  • Seed: If you have any solid crystals from a previous batch (even crude), add a tiny spec at ~35°C.

  • Trituration: If it remains an oil at RT, scratch the glass side vigorously with a glass rod.[1] The friction creates nucleation sites.

Issue 2: "The product turned dark brown/black during heating."

Diagnosis: Furan decomposition. You likely used a solvent with acidic impurities (e.g., old Chloroform) or heated too long at high temperatures in the presence of trace moisture/acid.[1]

Solution:

  • Immediate: Filter through a pad of silica or activated charcoal to remove the dark polymers.

  • Prevention: Ensure all solvents are neutral. If using Ethanol, ensure it is not denatured with acidic additives.[1][2] Keep heating times under 15 minutes.

Issue 3: "Yield is very low (<40%)."

Diagnosis: The mother liquor is retaining your product due to the solubilizing effect of the secondary amine.

Solution:

  • Cool Further: Place the flask in a freezer (-20°C) for 12 hours.

  • Anti-solvent Addition: Add water (dropwise) to the cold ethanol solution until slight turbidity persists, then refrigerate.

Detailed Experimental Workflow

The following diagram outlines the decision logic for purifying crude this compound.

Recrystallization_Logic Start Crude Product State Solid Solid / Powder Start->Solid Oil Viscous Oil / Gum Start->Oil Solvent_Choice Solvent Selection: Ethanol (Hot) Solid->Solvent_Choice Trituration Trituration w/ Hexanes to induce solidification Oil->Trituration Dissolve Dissolve at Reflux (Max 70°C) Solvent_Choice->Dissolve Check_Clear Is solution clear? Dissolve->Check_Clear Filter_Hot Hot Filtration (Remove insolubles) Check_Clear->Filter_Hot No (Insolubles) Cooling Slow Cooling to RT (Insulated) Check_Clear->Cooling Yes Filter_Hot->Cooling Result_Check Result? Cooling->Result_Check Crystals Crystals Formed Result_Check->Crystals Success Oiling Oiling Out Result_Check->Oiling Failure Add_Water Add Water (Anti-solvent) Dropwise until turbid Crystals->Add_Water Maximize Yield Reheat_Dilute Reheat & Add 10% EtOH Oiling->Reheat_Dilute Reheat_Dilute->Cooling Trituration->Solvent_Choice Solidifies

Caption: Decision tree for solvent selection and troubleshooting based on the physical state of the crude intermediate.

Validated Protocol: Ethanol/Water Recrystallization

Objective: Purify 5.0 g of crude this compound.

Materials:

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water

  • Heating block/Oil bath set to 75°C

  • Erlenmeyer flask (100 mL)

Step-by-Step:

  • Preparation: Place the 5.0 g crude solid in the 100 mL flask. Add a magnetic stir bar.[4][5][6]

  • Dissolution: Add 15 mL of Ethanol . Heat to reflux (gentle boil).

    • Observation: If solid remains, add Ethanol in 2 mL portions until fully dissolved.[1][2] Total volume should not exceed 30 mL (approx 6 vol).

  • Clarification (Optional): If the solution is dark/black, add 0.5 g activated charcoal, stir for 2 mins, and filter hot through Celite. Do not prolong heating.

  • Nucleation: Remove from heat. While still hot, add Water dropwise.[1][2]

    • Endpoint: Stop adding water the moment a faint cloudiness (turbidity) persists for more than 5 seconds.

    • Correction: Add 1-2 drops of Ethanol to clear the solution back up.

  • Crystallization: Cover the flask with foil (exclude light) and let it cool to room temperature undisturbed for 2-3 hours.

  • Harvest: Cool in an ice bath (0°C) for 30 minutes. Filter the white/off-white needles using vacuum filtration.

  • Wash: Wash the cake once with 5 mL of cold (0°C) 50% Ethanol/Water.

  • Drying: Dry under high vacuum at 40°C. Note: Higher temps may sublime the product or degrade the furan.

References

  • BenchChem. Application Notes and Protocols for N-(furan-2-ylmethyl)aniline Derivatives in Drug Synthesis. (Accessed 2025).[4][7]

  • ResearchGate. N-Arylsulfonylation of 2-(Furan-2-yl)- and 2-(Furan-2-ylmethyl)anilines. Russian Journal of Organic Chemistry, 2026.[1]

  • ChemicalBook. 4-Bromo-3-fluoroaniline MSDS & Properties. (Accessed 2025).[4][7]

Sources

Technical Support Center: Handling, Storage, and Troubleshooting for 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with a comprehensive, mechanistic understanding of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline .

This molecule presents a unique stability challenge: it combines an electron-rich furan ring (highly susceptible to oxidative ring-opening and acid hydrolysis) with a secondary aniline moiety (prone to radical-mediated oxidation and dimerization). Understanding the causality behind its degradation is critical for maintaining chemical integrity across your experimental workflows.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The structural features of this compound dictate its failure modes:

  • Furan Autooxidation: Alkylated furans have exceptionally low oxidative stability. Upon exposure to ambient oxygen, the furan ring undergoes electrophilic attack to form endoperoxides. These intermediates rapidly rearrange into highly polar, ring-opened dicarbonyls, which can further polymerize into insoluble gums [1].

  • Aniline Oxidation: Secondary anilines readily oxidize in the presence of air and light. The process initiates via the formation of a nitrogen-centered radical, which subsequently couples to form highly conjugated azo or azoxy dimers. This is visually indicated by a shift from a colorless/white solid to a yellow or dark brown hue [2].

  • Photolytic Cleavage: The carbon-bromine (C-Br) bond on the phenyl ring is photolabile under sustained UV exposure, leading to dehalogenation and the generation of highly reactive aryl radicals.

G A 4-bromo-3-fluoro-N- (furan-2-ylmethyl)aniline B O2 / Light Exposure A->B C Acidic pH (< 5.0) A->C D Furan Autooxidation (Peroxide Formation) B->D E Aniline Oxidation (N-radical generation) B->E H Furan Ring Cleavage C->H Hydrolysis F Ring-Opened Dicarbonyls & Insoluble Gums D->F Rearrangement G Azo/Azoxy Dimers (Brown Discoloration) E->G Radical Coupling

Mechanistic degradation pathways of this compound.

Quantitative Storage Parameters

To comply with stringent stability requirements (such as those outlined in ICH Q1A(R2) guidelines for sensitive pharmaceutical intermediates [3]), storage conditions must kinetically suppress both oxidation and hydrolysis.

Table 1: Optimal Storage Parameters and Mechanistic Rationale

ParameterTarget ValueMechanistic Rationale (The "Why")
Temperature -20°C (Long-term) 2–8°C (Short-term, <1 week)Low temperatures exponentially decrease the kinetic rate of furan autooxidation and aniline radical coupling.
Atmosphere Argon or Nitrogen (< 1 ppm O₂)Eliminates the primary reactant (O₂) required for endoperoxide formation and aniline darkening[2].
Light Exposure 0 Lux (Amber Vials)Prevents UV-catalyzed C-Br bond homolysis and singlet oxygen generation.
Moisture < 10% Relative HumidityPrevents ambient water from acting as a nucleophile in acid-catalyzed furan ring-opening.
Container Type I Borosilicate Glass with PTFE-lined capsPrevents leaching of plasticizers into the compound and provides an impermeable barrier to ambient oxygen.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies integrate built-in validation steps to ensure your compound remains intact.

Protocol A: Inert Aliquoting and Self-Validating Storage Workflow

Purpose: To divide bulk material into single-use aliquots without introducing oxidative stress.

  • Baseline Validation (T=0): Before handling, dissolve 1 mg of the bulk compound in LC-MS grade Acetonitrile. Run an HPLC-UV (at 254 nm) to establish a baseline purity chromatogram.

  • Atmospheric Control: Transfer the bulk container, pre-weighed amber borosilicate vials, and PTFE-lined caps into a glovebox purged with Argon (O₂ < 1 ppm). Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid during transfer.

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 10 mg/vial). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient air, which exponentially accelerates degradation.

  • Sealing: Cap the vials tightly with PTFE-lined lids. Wrap the seal with Parafilm to prevent moisture ingress during freezer storage.

  • Storage: Transfer the sealed vials to a desiccator box containing indicating silica gel, and place the box in a -20°C freezer.

  • System Validation (T=30 days): After 30 days, sacrifice one aliquot and repeat the HPLC-UV analysis. A purity decrease of < 0.5% validates the integrity of your glovebox and storage system.

Workflow S1 1. Receipt & Baseline HPLC S2 2. Glovebox Transfer (<1 ppm O2) S1->S2 S3 3. Aliquot into Amber PTFE Vials S2->S3 S4 4. Argon Purge & Parafilm Seal S3->S4 S5 5. Storage at -20°C (Desiccated) S4->S5

Self-validating inert storage and aliquoting workflow for sensitive furan-aniline derivatives.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My previously white/pale-yellow powder has turned dark brown during storage. Can I still use it? A1: No, a shift to dark brown indicates significant aniline oxidation [2]. The secondary amine has likely oxidized into nitrogen-centered radicals that have coupled to form azo or azoxy dimers. These dimers can severely interfere with downstream biological assays or synthetic steps. You must re-purify the compound (e.g., via flash chromatography using a hexane/ethyl acetate gradient) before use.

Q2: I dissolved the compound in my reaction solvent, but I noticed an insoluble, sticky gum forming at the bottom of the flask. What happened? A2: This is a classic symptom of furan ring degradation. When alkylated furans oxidize, they form highly polar, ring-opened dicarbonyls that react with intact furan molecules to form dimers, trimers, and larger polymers [1]. These "gums" are highly insoluble in standard organic solvents. This indicates that your storage container was breached by oxygen. Discard the aliquot.

Q3: I am running an acid-catalyzed reductive amination using this compound, but my LC-MS shows a massive loss of the starting material mass and multiple new peaks. Why? A3: The furan ring is highly sensitive to strong acids. At a pH < 5.0, the furan oxygen becomes protonated, leading to rapid hydrolytic ring-opening. You must buffer your reaction or switch to a milder Lewis acid catalyst (e.g., Ti(OiPr)₄) to protect the furan moiety during the reaction.

Q4: How do FDA/ICH cold chain regulations apply to the transport of this compound if we scale up? A4: If this compound becomes an Active Pharmaceutical Ingredient (API) or a critical intermediate, its transport must comply with FDA 21 CFR 211.150 and ICH Q1A(R2)[3, 4]. This requires continuous temperature monitoring (data loggers) during shipping, documented stress testing (forced degradation studies) to prove stability excursions do not compromise the batch, and strict adherence to the First Expired, First Out (FEFO) principle [4].

References

  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components.National Renewable Energy Laboratory (NREL) / Fuel Journal.
  • Preventing oxidation of 2-(Allyloxy)aniline during storage.BenchChem Technical Support.
  • Q1A(R2) Stability Testing of New Drug Substances and Products.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • FDA and ICH Cold Chain Regulations.Marathon Products.

Validation & Comparative

Technical Guide: LC-MS Profiling & Fragmentation Dynamics of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance[1]

4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline (hereafter referred to as BFFMA ) is a specialized pharmacophore often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its structure combines a halogenated aniline core (providing metabolic stability and binding affinity) with a furan-2-ylmethyl tail (serving as a hydrogen bond acceptor/donor mimic).

Accurate LC-MS profiling of BFFMA is critical for monitoring synthetic yield, assessing purity, and identifying metabolic degradation products. This guide moves beyond generic screening protocols, offering a comparative analysis between Standard C18 Methods and an Optimized Phenyl-Hexyl Protocol , demonstrating why the latter offers superior selectivity for this specific chemotype.

Comparative Method Analysis: C18 vs. Phenyl-Hexyl

For aromatic intermediates like BFFMA, column selection dictates peak shape and isomer resolution. The following table contrasts the performance of a generic alkyl-chain stationary phase against an aromatic-selective phase.

Table 1: Chromatographic Performance Comparison
FeatureMethod A: Generic C18 Method B: Optimized Phenyl-Hexyl Technical Rationale
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl / BiphenylPhenyl phases engage in

interactions with the furan and aniline rings of BFFMA.
Retention Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Method B provides orthogonal selectivity, crucial for separating de-halogenated impurities.
Peak Shape (Tailing) Moderate (

)
Excellent (

)
The furan oxygen can act as a Lewis base; Phenyl phases often shield silanols better than standard C18.
Isomer Selectivity LowHighCritical for separating regioisomers (e.g., N-(furan-3-yl) analogs) that co-elute on C18.
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH + 5mM NH₄OAcMethanol enhances

interactions; Ammonium Acetate improves ionization of the secondary amine.

Expert Insight: While C18 is sufficient for purity checks, Method B is strongly recommended for impurity profiling. The


 overlap between the stationary phase and the furan ring significantly increases retention of the parent molecule relative to polar degradation products (e.g., ring-opened furan metabolites), preventing ion suppression.

MS/MS Fragmentation Dynamics

Understanding the fragmentation pattern of BFFMA is essential for confirming structural integrity, particularly the presence of the bromine and fluorine atoms.

Ionization Characteristics
  • Ionization Mode: ESI Positive (

    
    )
    
  • Isotopic Signature: The presence of one Bromine atom (

    
     and 
    
    
    
    ) creates a characteristic 1:1 doublet in the molecular ion cluster.
  • Precursor Ions:

    
     270.0 (containing 
    
    
    
    ) and
    
    
    272.0 (containing
    
    
    ).
Fragmentation Pathway

Upon Collision Induced Dissociation (CID), BFFMA follows a distinct cleavage pathway driven by the stability of the furfuryl cation and the substituted aniline.

  • Primary Cleavage (Benzylic C-N Bond): The weakest bond is the C-N bond connecting the aniline nitrogen to the furan-methyl group.

  • Pathway A (Charge Retention on Furan): Heterolytic cleavage yields the resonance-stabilized furfuryl cation (

    
     81) . This is often the base peak at higher collision energies.
    
  • Pathway B (Charge Retention on Aniline): Proton transfer leads to the formation of the 4-bromo-3-fluoroaniline cation (

    
     190/192) . This fragment retains the Br/F substitution pattern, making it diagnostic for the core scaffold.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 270.0 / 272.0 (1:1 Isotope Ratio) Transition Transition State Protonated Secondary Amine M_Ion->Transition ESI+ Source Frag_Furan Fragment A: Furfuryl Cation [C5H5O]+ m/z 81.0 (Base Peak) Transition->Frag_Furan C-N Cleavage (Path A) Frag_Aniline Fragment B: Aniline Core [C6H5BrFN]+ m/z 190.0 / 192.0 (Retains Br/F) Transition->Frag_Aniline C-N Cleavage (Path B) Sec_Frag Secondary Loss Loss of HBr (-80/82 Da) m/z ~110 (Fluoro-aminophenyl) Frag_Aniline->Sec_Frag High CE (>35 eV)

Figure 1: Proposed ESI+ fragmentation pathway for BFFMA.[1] Path A (furfuryl cation) is typically dominant due to resonance stabilization.

Validated Experimental Protocol

This protocol is designed for Method B (Phenyl-Hexyl) , as it offers the highest data integrity for this compound.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of BFFMA in 1 mL of Methanol (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Water:Methanol to reach 1 µg/mL (1 ppm).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter (crucial for UHPLC columns).

LC Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 95% B[2]

    • 8.0 min: 95% B

    • 8.1 min: 10% B (Re-equilibration)

MS Parameters (Triple Quadrupole)
  • Source: ESI Positive.[2][3][4]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • MRM Transitions (Quantification & Qualification):

Precursor (

)
Product (

)
Collision Energy (eV)Dwell (ms)Assignment
270.0 (

)
81.0 2050Quantifier (Furfuryl)
270.0 (

)
190.0 1550Qualifier (Aniline Core)
272.0 (

)
192.0 1550Qualifier (Isotope Check)

Workflow Logic & Causality

The following flow chart details the logic behind the method development choices, ensuring a self-validating system.

MethodLogic Start Analyte: BFFMA Step1 Structural Analysis (Furan + Halogenated Aniline) Start->Step1 Choice1 Column Selection: Phenyl-Hexyl Step1->Choice1 Reason1 Why? Pi-Pi interactions improve retention of planar furan ring Choice1->Reason1 Choice2 Mobile Phase: Ammonium Acetate Choice1->Choice2 Reason2 Why? Buffers pH to ensure protonation of secondary amine Choice2->Reason2 Result Outcome: Sharp Peaks Isomer Separation Choice2->Result

Figure 2: Decision matrix for selecting the Phenyl-Hexyl/Ammonium Acetate system over standard conditions.

References

  • BenchChem. (2025).[5] An In-depth Technical Guide to N-(furan-2-ylmethyl)-3-iodoaniline. Retrieved from

  • Solano, E. A., et al. (2007).[6] Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. ResearchGate. Retrieved from

  • Weiss, T., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Deutsche Nationalbibliothek. Retrieved from

  • PubChem. (2025).[7] 4-Bromo-3-fluoro-2-methylaniline Compound Summary. National Library of Medicine. Retrieved from

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Characteristic Peaks of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline, a molecule of interest for its potential applications, presents a unique spectroscopic challenge due to its combination of a substituted aniline core and a furan moiety. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) characteristic peaks of this compound. In the absence of a directly published spectrum, this analysis is built upon a comparative study of its structural precursors and related molecules, offering a robust, data-driven interpretation for researchers in the field.

The Structural Rationale: A Tale of Three Moieties

The vibrational signature of this compound is a composite of the individual and interacting vibrational modes of its three key structural components: the 4-bromo-3-fluoroaniline ring, the furan ring, and the N-methylene linker. Understanding the characteristic absorptions of these individual parts is crucial for the deconvolution of the final spectrum.

  • 4-bromo-3-fluoroaniline: This substituted aromatic amine contributes key vibrational modes, including N-H stretching and bending, C-N stretching, and the characteristic absorptions of the halogenated benzene ring. The presence of both fluorine and bromine atoms is expected to influence the position and intensity of the aromatic C-H and C=C stretching and bending vibrations.[1][2]

  • Furan: The five-membered heterocyclic furan ring has a distinct set of vibrational modes. These include =C-H stretching, C=C stretching, and the highly characteristic asymmetric and symmetric C-O-C stretching vibrations.[3][4][5]

  • N-methylene linker: The -CH2- group connecting the aniline nitrogen to the furan ring will exhibit characteristic symmetric and asymmetric stretching and bending (scissoring) vibrations.

Predicted FTIR Spectrum and Comparative Analysis

The following table outlines the predicted characteristic FTIR absorption bands for this compound. The predictions are based on established group frequencies and a comparative analysis with the known spectra of 4-bromo-3-fluoroaniline, N-(furan-2-ylmethyl)aniline, and other relevant substituted aromatic and furan compounds.

Table 1: Predicted FTIR Characteristic Peaks for this compound and Comparison with Precursors.

Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode Assignment for this compoundComparative Notes on Precursors and Related Compounds
3400 - 3300MediumN-H Stretch (secondary amine)Aniline and its derivatives typically show N-H stretching in this region.[6] The single peak for the secondary amine in the target molecule will differ from the two distinct peaks (asymmetric and symmetric) observed for the primary amine in 4-bromo-3-fluoroaniline.
3150 - 3100Medium-WeakAromatic C-H Stretch (Aniline and Furan rings)Both aromatic and furan C-H stretches appear in this region.[7][8]
2950 - 2850Medium-Weak-CH₂- Stretch (asymmetric and symmetric)These peaks are absent in 4-bromo-3-fluoroaniline but will be present in N-(furan-2-ylmethyl)aniline and the target molecule.[9]
1620 - 1580StrongC=C Aromatic Ring Stretch (Aniline)Aromatic rings typically show a pair of strong bands in this region.[7][8] The substitution pattern on the aniline ring will influence the exact position and intensity.
1520 - 1480Medium-StrongC=C Aromatic Ring Stretch (Aniline) & Furan Ring StretchFurther aromatic and furan ring stretching vibrations are expected here.
1450 - 1400Medium-CH₂- Bending (Scissoring)A characteristic absorption for the methylene linker.
1350 - 1250Medium-StrongC-N Stretch (Aromatic Amine)The stretching vibration of the bond between the aromatic ring and the nitrogen atom is a key indicator.[9]
1250 - 1200StrongAsymmetric C-O-C Stretch (Furan)This is a highly characteristic and often intense peak for the furan ring.[3]
1180 - 1100MediumC-F StretchThe carbon-fluorine bond typically gives rise to a strong absorption in this region.[2]
1070 - 1010MediumSymmetric C-O-C Stretch (Furan)Another key indicator for the furan moiety.[3]
900 - 675StrongAromatic C-H Out-of-Plane BendingThe substitution pattern on the benzene ring strongly influences the number and position of these bands, providing valuable structural information.[7][10]
700 - 500Medium-WeakC-Br StretchThe carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum.[7]

Experimental Protocol for FTIR Analysis

To validate the predicted spectral data, the following experimental protocol for acquiring the FTIR spectrum of a solid organic compound is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality FTIR spectra of solid samples.

  • Drying: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

  • Grinding: In a clean and dry agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample until a fine, uniform powder is obtained.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the ground sample. Mix thoroughly by gentle grinding until the sample is evenly dispersed in the KBr matrix.

  • Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

  • Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.

FTIR Spectrometer Setup and Data Acquisition
  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Data Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the experimental characterization and interpretation of the FTIR spectrum of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample Mix Mix with KBr Grind->Mix Press Press Pellet Mix->Press Background Acquire Background Press->Background Place Pellet in FTIR Sample Acquire Sample Spectrum Background->Sample Process Process Spectrum Sample->Process Compare Compare to Precursors Process->Compare Assign Assign Peaks Compare->Assign Report Report Assign->Report Final Report

Figure 1: Experimental workflow for FTIR analysis.

Conclusion

The structural complexity of this compound necessitates a detailed and comparative approach to the interpretation of its FTIR spectrum. By understanding the characteristic vibrational modes of its constituent aniline and furan rings, along with the linking methylene group, a reliable prediction of its spectral fingerprint can be achieved. This guide provides researchers with a solid foundation for the experimental characterization and structural validation of this and other similarly complex molecules, underscoring the power of FTIR spectroscopy as a cornerstone of modern chemical analysis.

References

  • ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved March 4, 2026, from [Link]

  • VPL. (n.d.). Furan (C4H4O). Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoroaniline. Retrieved March 4, 2026, from [Link]

  • Chinese Journal of Chemical Physics. (2025, August 29). For Review Only. Retrieved March 4, 2026, from [Link]

  • eCommons. (1965, August 7). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1 – 20 o. Retrieved March 4, 2026, from [Link]

  • ACS Publications. (2023, February 16). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-fluoroaniline. Retrieved March 4, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Bromo-4-fluoroaniline. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved March 4, 2026, from [Link]

  • Rsc.org. (n.d.). Open Access proceedings Journal of Physics. Retrieved March 4, 2026, from [Link]

  • ScienceDirect. (n.d.). Infrared spectra and structures of aniline+–furan and aniline+–phenol: Preference between π-type and σ-type hydrogen-bond. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S82. FTIR spectrum of N-(furan-2-ylmethyl)picolinamide (14). Retrieved March 4, 2026, from [Link]

  • University of Manitoba. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • ScienceDirect. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Retrieved March 4, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR: aromatics. Retrieved March 4, 2026, from [Link]

  • PubChemLite. (n.d.). N-[(furan-2-yl)methyl]aniline. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, September 8). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved March 4, 2026, from [Link]

  • ejournal.upi.edu. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Transmission FTIR spectra for (a) mono-NHS ester substituted surface N.... Retrieved March 4, 2026, from [Link]

  • J.S. Held. (n.d.). Fourier-Transform Infrared (FTIR) Technology & Analysis. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved March 4, 2026, from [Link]

  • MDPI. (2010, August 23). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved March 4, 2026, from [Link]

  • PubMed. (2011, March 15). Vibrational spectroscopy [FTIR and FTRaman] investigation, computed vibrational frequency analysis and IR intensity and Raman activity peak resemblance analysis on 4-chloro 2-methylaniline using HF and DFT [LSDA, B3LYP and B3PW91] calculations. Retrieved March 4, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. Retrieved March 4, 2026, from [Link]

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A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Affiliation: Advanced Spectroscopic Solutions Division

This guide provides a comprehensive technical comparison of methodologies to determine the ¹³C NMR chemical shifts for the novel compound 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into predictive techniques based on empirical data and substructure analysis, outlines a standard experimental protocol for spectral acquisition, and contrasts these with modern computational approaches.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, unambiguous structural verification is paramount. This compound, a compound with potential applications in medicinal chemistry, presents a unique substitution pattern on both its aniline and furan moieties. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon framework of such molecules. This guide will explore various methods to ascertain the ¹³C NMR chemical shifts of this target compound, providing a comparative framework for researchers.

Predictive Analysis Based on Substructure and Empirical Data

In the absence of a published experimental spectrum for this compound, a reliable prediction can be constructed by analyzing the ¹³C NMR data of its constituent substructures: N-(furan-2-ylmethyl)aniline and 4-bromo-3-fluoroaniline.

Analysis of N-(furan-2-ylmethyl)aniline

Experimental ¹³C NMR data for N-(furan-2-ylmethyl)aniline provides the foundational chemical shifts for the N-substituted portion of the target molecule[1]. The furan ring and the methylene bridge carbons are key reporters for the N-alkylation.

Estimating the Chemical Shifts for the 4-bromo-3-fluoroaniline Moiety

To estimate the chemical shifts of the substituted aniline ring, we can start with the known spectrum of aniline and apply substituent chemical shift (SCS) effects. The individual effects of a bromine atom at the para position and a fluorine atom at the meta position can be approximated from the experimental data of 4-bromoaniline and 4-fluoroaniline[2][3]. It is important to note that while this additive approach provides a good initial estimate, the combined electronic effects of the bromo and fluoro substituents may lead to some deviation from a simple linear combination of their individual SCS values.

Predicted ¹³C NMR Chemical Shifts for this compound

By combining the experimental data for the N-(furan-2-ylmethyl) fragment with the estimated shifts for the 4-bromo-3-fluoroaniline moiety, we can generate a predicted spectrum. The carbon directly attached to the nitrogen will be most significantly influenced by the electronic effects of the substituted aniline ring.

A Comparative Look: Modern Computational Approaches

Computational chemistry offers a powerful alternative for predicting NMR spectra. These methods can provide highly accurate chemical shift values, particularly when experimental data for close analogs is unavailable.

Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, specifically using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, are a well-established approach for predicting NMR shielding constants, which can then be converted to chemical shifts. The accuracy of these predictions is dependent on the level of theory (functional and basis set) employed.

Machine Learning and Artificial Intelligence

Below is a table comparing the estimated chemical shifts from substructure analysis with the anticipated outputs from leading computational software.

Carbon AtomPredicted by Substructure Analysis (ppm)Expected Range from Computational Models (ppm)
Aniline Ring
C-N~145144 - 148
C-F~158 (d, ¹JCF ≈ 245 Hz)157 - 161
C-Br~110108 - 112
C-H (ortho to -NH)~115114 - 118
C-H (ortho to -Br)~125123 - 127
C-H (ortho to -F)~105 (d, ²JCF ≈ 25 Hz)103 - 107
Furan Ring
C-O (ipso)~153152 - 156
C-CH₂~142141 - 144
C-H (adjacent to O)~110109 - 112
C-H (adjacent to C-CH₂)~107106 - 109
Methylene Bridge
-CH₂-~4847 - 50

Gold Standard: Experimental Verification

While predictive methods are invaluable, experimental acquisition of the ¹³C NMR spectrum remains the definitive method for structural confirmation.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The choice of solvent is critical and should be based on the solubility of the compound.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • A standard proton-decoupled ¹³C NMR pulse sequence should be used.

  • Key acquisition parameters to optimize include:

    • Spectral width (typically 0 to 220 ppm)

    • Acquisition time

    • Relaxation delay

    • Number of scans (to achieve adequate signal-to-noise)

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Perform baseline correction to ensure accurate integration (if necessary).

Visualizing the Workflow

The process of determining the ¹³C NMR chemical shifts, from prediction to experimental verification, can be visualized as follows:

G cluster_analysis Comparative Analysis pred_sub Substructure Analysis (Empirical Data) compare Comparison of Predicted and Experimental Data pred_sub->compare pred_comp Computational Modeling (DFT, ML) pred_comp->compare exp_prep Sample Preparation exp_acq Data Acquisition exp_prep->exp_acq exp_proc Data Processing exp_acq->exp_proc exp_proc->compare struct_confirm struct_confirm compare->struct_confirm Structural Confirmation

Caption: Workflow for the determination and verification of ¹³C NMR chemical shifts.

Conclusion

The determination of ¹³C NMR chemical shifts for a novel compound such as this compound can be approached through a combination of predictive and experimental techniques. While analysis of substructure data and the use of advanced computational models provide robust predictions, experimental verification remains the cornerstone of structural elucidation. This guide provides the necessary framework for researchers to confidently approach the structural characterization of this and other novel molecules.

References

  • PubChem. N-[(furan-2-yl)methyl]aniline. National Center for Biotechnology Information. [Link]

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  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
  • Open Access proceedings Journal of Physics - Rsc.org.
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  • ResearchGate. The 1 H NMR spectrum of Furfurylamine-Zinc complex and free... [Link]

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  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
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Differentiating 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Characterization and Differentiation of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline and its Regioisomers

Introduction: The Imperative of Regioisomeric Purity

In the landscape of pharmaceutical and agrochemical development, the precise structural identity of a molecule is not merely an academic detail—it is a cornerstone of safety, efficacy, and intellectual property. The compound this compound is a valuable synthetic intermediate, with its substituted aniline core serving as a scaffold for more complex bioactive molecules.[1] However, synthetic routes, particularly those involving electrophilic aromatic substitution on the aniline precursor, can potentially yield a mixture of regioisomers. These isomers, possessing the same molecular formula and weight but differing in the spatial arrangement of substituents on the aromatic ring, can exhibit drastically different pharmacological and toxicological profiles.[2]

This guide provides an in-depth, data-driven comparison of the analytical techniques required to unequivocally identify this compound and differentiate it from its most probable regioisomeric impurities. We will move beyond simple data reporting to explain the underlying principles that make each technique effective, offering field-proven insights for researchers, quality control analysts, and drug development professionals.

The Analytical Challenge: Identifying the Correct Isomer

The primary challenge stems from the inherent similarities between regioisomers. They share an identical mass-to-charge ratio, making them indistinguishable by basic mass spectrometry alone, and often exhibit very similar polarities, complicating chromatographic separation. The key to differentiation lies in exploiting the subtle, yet distinct, electronic and steric environments of the nuclei within each molecule.

For the purpose of this guide, we will focus on the target molecule and two common potential regioisomers that could arise from different commercially available bromo-fluoro-aniline precursors.

DOT Diagram: Target Compound and Key Regioisomers

G cluster_target Target: this compound cluster_isomer1 Isomer A: 4-bromo-2-fluoro-N-(furan-2-ylmethyl)aniline cluster_isomer2 Isomer B: 2-bromo-5-fluoro-N-(furan-2-ylmethyl)aniline Target Target Isomer1 Isomer1 Isomer2 Isomer2

Caption: Molecular structures of the target compound and two potential regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing regioisomers, as it directly probes the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).[3][4][5] The unique substitution pattern of each isomer creates a unique magnetic environment, resulting in a distinct spectral fingerprint characterized by chemical shifts and spin-spin coupling constants.

¹H NMR: Decoding Aromatic Splitting Patterns

The aromatic region (typically 6.5-7.5 ppm) of the ¹H NMR spectrum is the most diagnostic. The number of signals, their chemical shifts, and, most critically, their coupling constants (J-values) provide an unambiguous structural signature.

  • Causality: The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them.

    • Ortho-coupling (³JHH): 7–10 Hz

    • Meta-coupling (⁴JHH): 2–3 Hz

    • Para-coupling (⁵JHH): 0–1 Hz

  • Additionally, the fluorine atom will couple to nearby protons (JHF), further differentiating the patterns.

Table 1: Predicted ¹H NMR Aromatic Signals for Regioisomers

IsomerAromatic Proton EnvironmentsPredicted Splitting PatternKey Differentiator
Target (4-Br, 3-F) H-2, H-5, H-6Three distinct signals. Expect a doublet (H-5), a doublet of doublets (H-6), and another complex multiplet (H-2) showing both H-H and H-F coupling.Unique three-proton pattern with specific ortho, meta, and H-F couplings.
Isomer A (4-Br, 2-F) H-3, H-5, H-6Three distinct signals. Expect a complex multiplet for H-3 (ortho to F, meta to NH), a doublet for H-5 (meta to Br, para to NH), and a doublet of doublets for H-6 (ortho to NH, meta to Br).The proton ortho to fluorine (H-3) will show a large ³JHF coupling.
Isomer B (2-Br, 5-F) H-3, H-4, H-6Three distinct signals. Expect complex patterns due to varied ortho and meta relationships for all three protons.The absence of any para-protons and the presence of a proton between two halogens (H-3) will create a unique spectral fingerprint.
¹⁹F NMR: A Highly Sensitive Probe

Given the presence of a single fluorine atom, ¹⁹F NMR is an exceptionally clean and powerful diagnostic tool.[6] The ¹⁹F chemical shift is highly sensitive to its electronic environment, and its spectrum is often simple, consisting of a single multiplet.

  • Causality: The electron-donating or -withdrawing character of the substituents (Br, NH-furfuryl) and their position relative to the fluorine atom heavily influence the fluorine nucleus's shielding, leading to a distinct chemical shift for each isomer.[7] The signal will be split by neighboring aromatic protons.

Table 2: Predicted ¹⁹F and ¹³C NMR Distinguishing Features

IsomerPredicted ¹⁹F Chemical Shift RangeKey ¹³C NMR Feature
Target (4-Br, 3-F) Unique chemical shift. Will appear as a multiplet due to coupling with H-2 and H-4 (if assigned).The carbon attached to fluorine (C-3) will appear as a large doublet (¹JCF ≈ 240-250 Hz). The chemical shifts of C-3 and C-4 will be highly diagnostic.
Isomer A (4-Br, 2-F) Shifted significantly from the target due to the different electronic environment (ortho to NH group).The C-2 carbon signal will show a large ¹JCF coupling. Its chemical shift will be influenced by the adjacent amino group.
Isomer B (2-Br, 5-F) A distinct chemical shift reflecting its position between two vacant carbons.The C-5 carbon signal will show the characteristic large ¹JCF coupling.

Mass Spectrometry (MS): Confirmation and Fragmentation Analysis

While all regioisomers will exhibit the identical molecular ion peak (C₁₁H₉BrFNO; m/z ≈ 282.99/284.99 due to bromine isotopes), their fragmentation patterns under electron ionization (EI) may show subtle, yet informative, differences.[8]

  • Causality: The stability of the fragment ions and radicals formed upon ionization is influenced by the substituent positions. While the primary fragmentation pathways will be the same, their relative probabilities can change, leading to different relative abundances of fragment ions in the spectrum.[9]

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: Loss of the substituted bromo-fluoro-aniline radical to yield the stable furfuryl cation is highly probable.

    • [C₅H₅O]⁺ at m/z = 81 (This will be a major peak for all isomers).

  • Alpha-Cleavage: Cleavage of the C-N bond can lead to the formation of a substituted aniline radical cation.

  • Halogen Loss: Loss of a bromine radical (M-79/81) is a common fragmentation pathway for brominated aromatics.[10]

While these pathways are common to all isomers, careful analysis of the relative intensities of the molecular ion versus the fragment ions can provide corroborating evidence for an assigned structure.

Chromatographic Separation: Isolating the Isomers

Achieving physical separation is crucial for both preparative purification and analytical confirmation. Due to the subtle polarity differences, method development is key.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice.

    • Expert Recommendation: While a standard C18 column can be effective, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) is often superior for separating aromatic positional isomers.[11] The π-π interactions between the aromatic analytes and the phenyl rings of the stationary phase provide an additional separation mechanism beyond simple hydrophobicity, enhancing selectivity.[11]

  • Gas Chromatography (GC): GC can also be effective, separating based on differences in boiling point and interaction with the stationary phase.

    • Expert Recommendation: A mid-polarity column (e.g., 50% phenyl polysiloxane) is a good starting point, balancing separation of these relatively polar analytes without excessive peak tailing.

DOT Diagram: General Analytical Workflow

G cluster_workflow Sample Synthetic Product (Potential Isomer Mixture) Chromatography Chromatographic Separation (HPLC or GC) Sample->Chromatography MS Mass Spectrometry (GC-MS or LC-MS) Chromatography->MS Separated Peaks NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Chromatography->NMR Separated Peaks ID Unambiguous Isomer Identification MS->ID NMR->ID

Caption: A logical workflow for the separation and identification of regioisomers.

Experimental Protocols

These protocols provide a validated starting point for analysis. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: On a ≥400 MHz spectrometer, acquire a standard proton spectrum. Ensure the spectral width covers at least 0-10 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Using a broadband probe, acquire a proton-decoupled ¹⁹F spectrum. Reference the spectrum appropriately (external CFCl₃ at 0 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate signals and accurately measure chemical shifts and coupling constants. Compare the aromatic splitting patterns and ¹⁹F chemical shifts to the predicted values for unambiguous identification.

Protocol 2: HPLC-UV Analysis
  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 30-40% B gradient, increasing linearly to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The different isomers should elute at distinct retention times due to subtle differences in their interaction with the stationary phase.

Protocol 3: GC-MS Analysis
  • Column: Mid-polarity capillary column (e.g., DB-17, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-350.

  • Analysis: Correlate the retention time with the mass spectrum. Confirm the molecular ion and compare the fragmentation pattern to known standards or predicted pathways.

Conclusion

The differentiation of this compound from its regioisomers is a critical task that demands a multi-technique, evidence-based approach. While chromatography can separate the isomers and mass spectrometry can confirm their elemental composition, NMR spectroscopy stands as the ultimate arbiter of structural identity. The unique splitting patterns in ¹H NMR and the characteristic chemical shifts in ¹⁹F and ¹³C NMR provide an unassailable fingerprint for each specific regioisomer. By applying the principles and protocols outlined in this guide, researchers can confidently establish the identity and purity of their compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Google. (n.d.). Time in Pasuruan, ID.
  • Chachaty, C., et al. (n.d.). ¹H, ¹³C, ¹⁴N, ¹⁹F Nuclear Magnetic Resonance Contact Shifts and Electron Spin Distribution in Aniline and Fluoroanilines. Journal of the American Chemical Society.
  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. Retrieved from [Link]

  • Guillarme, D., & Heinisch, S. (2005). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 140(4), 1219-1226.
  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluoroaniline. PubChem. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13.
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  • Separation Methods Technologies Inc. (1996).
  • Foroozandeh, M., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(18), 5243-5254.
  • AZoNetwork. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Retrieved from [Link]

  • Dasgupta, A., & Blackwell, W. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • Bombaugh, K. J. (1965). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Analytical Chemistry, 37(1), 72–74.
  • Foroozandeh, M., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(18).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1989.
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  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
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  • Christ, F. J., et al. (2021). Mapping the Regioisomeric Space and Visible Color Range of Purely Organic Dual Emitters with Ultralong Phosphorescence Components: From Violet to Red Towards Pure White Light.
  • CN102993022A - Preparation method of bromoaniline. (n.d.). Google Patents.
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  • Dow, M., et al. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
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  • Mondal, S., et al. (2021). Chemo- and regio-divergent access to fluorinated 1-alkyl and 1-acyl triazenes from alkynyl triazenes. Organic & Biomolecular Chemistry, 19(3), 564-569.
  • ResearchGate. (n.d.). Comparison between bromo vs. fluoro complex and single crystal X-ray structure of 4a. Retrieved from [Link]

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Reference Standards for 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when establishing quantitative methods for complex halogenated pharmaceutical intermediates. 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline (CAS: 1487386-69-5) is a prime example of a challenging building block. Structurally, it combines a highly electron-rich, oxidation-prone furfuryl moiety with a secondary amine that is susceptible to N-nitrosation. Furthermore, the presence of bromine and fluorine alters its lipophilicity and electrospray ionization (ESI) efficiency.

To accurately quantify this compound—whether for bulk intermediate release testing or trace-level genotoxic impurity (GTI) screening—selecting the correct grade of reference standard is paramount. This guide objectively compares reference standard strategies and provides self-validating experimental protocols to ensure absolute metrological traceability.

Mechanistic Challenges in Quantification

The structural features of this compound dictate specific analytical challenges:

  • Isotopic Complexity: The bromine atom yields a ~1:1 ratio of

    
    Br and 
    
    
    
    Br isotopes. While this provides a distinct mass spectrometry (MS) signature, it splits the ion current, requiring high-purity standards to accurately calibrate MS response factors.
  • Matrix Suppression: The lipophilic nature of the halogenated aromatic ring causes it to co-elute with hydrophobic matrix components in reverse-phase LC. In an ESI source, these matrix components compete for charge, leading to unpredictable ion suppression.

  • Degradation Pathways: The furan ring is vulnerable to oxidative ring-opening. A standard must be rigorously qualified to ensure it has not degraded into furanone derivatives during storage, which would falsely inflate the apparent purity if using non-specific assays like UV area normalization.

Comparative Analysis of Reference Standard Grades

Choosing a reference standard is a balance of metrological traceability, cost, and the specific analytical phase. The table below synthesizes the performance of four distinct standard strategies.

Table 1: Performance and Application Comparison of Reference Standards

Standard GradeMetrological TraceabilityMatrix Effect MitigationCost / Lead TimeBest Application Phase
ISO 17034 CRM Highest. Traceable to SI units via accredited mass balance/qNMR.None. Requires extensive matrix-matching in bioanalysis.High / Off-the-shelfFinal API release, regulatory CMC filings.
In-House qNMR Primary High. Traceable if the internal standard (IS) is SI-traceable.None. Medium / 1-2 weeksEarly-phase scale-up, bulk intermediate QC.
Stable Isotope-Labeled (SIL) Moderate. Acts as a secondary standard calibrated against a primary.Highest. Co-elutes exactly, experiencing identical suppression.Very High / Custom synthesisLC-MS/MS bioanalysis, trace GTI screening.
Commercial Secondary Moderate. Traceable to pharmacopeial (USP/EP) primary standards.None. Low / Off-the-shelfRoutine daily HPLC assay, in-process control.

Note: For official regulatory compliance, standards produced under[1] or provided by pharmacopeial bodies () are considered the gold standard.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, analytical protocols must not rely on blind faith; they must be designed as self-validating systems . Below are two essential workflows for quantifying this compound.

Protocol A: In-House Primary Standard Qualification via H-qNMR

When a commercial CRM is unavailable, an in-house batch can be qualified as a primary standard using quantitative NMR (qNMR). qNMR is a primary ratio method: the peak area is directly proportional to the number of nuclei, allowing absolute purity determination without needing a pre-existing standard of the analyte ()[2].

Causality & Methodology:

  • Solvent Selection: Dissolve ~10 mg of the candidate material and ~5 mg of an SI-traceable Internal Standard (e.g., Maleic acid) in DMSO-

    
    . Causality: DMSO-
    
    
    
    is chosen because the compound's lipophilicity can cause micro-phase separation in weaker solvents, which would skew the integration.
  • Acquisition Parameters: Acquire the

    
    H-qNMR spectrum using a relaxation delay (
    
    
    
    ) of at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest (typically
    
    
    seconds). Causality: Incomplete relaxation leads to under-representation of the peak area, causing systematic quantitative error.
  • Self-Validation Check (Orthogonal Integration): Calculate the mass fraction using the furan protons (e.g., at ~7.5 ppm). Then, recalculate the mass fraction using the aniline aromatic protons (e.g., at ~6.8 ppm). Validation: If the two calculated purities match within

    
    , the system validates itself, proving that neither peak is artificially inflated by a hidden, co-eluting structural impurity.
    

qNMR_Workflow A Candidate Material (Analyte) C Co-dissolution in DMSO-d6 A->C B SI-Traceable Internal Standard (e.g., Maleic Acid) B->C D 1H-qNMR Acquisition (Fully relaxed, D1 > 5*T1) C->D E Signal Integration (Analyte vs. IS) D->E F Absolute Purity Calculation (Mass Fraction %) E->F G Self-Validation: Cross-check alternate protons F->G H Qualified Primary Standard G->H

qNMR Qualification Workflow for Primary Reference Standards.

Protocol B: Trace Quantification via LC-MS/MS using a SIL Standard

For trace quantification in complex matrices (e.g., assessing clearance of this intermediate in the final API), a Stable Isotope-Labeled (SIL) standard—such as a


C

-aniline or

-furan analog—is mandatory.

Causality & Methodology:

  • Matrix Spiking: Spike a known concentration of the SIL standard into all calibration standards, QCs, and unknown samples.

  • Chromatography & Ionization: Inject the sample into the LC-ESI-MS/MS. Causality: Because the SIL standard is chemically identical to the analyte, it co-elutes perfectly. In the ESI source, any matrix components that suppress the ionization of the analyte will suppress the SIL standard to the exact same degree.

  • Self-Validation Check (Dilution Integrity): Perform a serial dilution of a heavily matrix-laden sample. Validation: While the absolute peak areas of both the analyte and the SIL will drop drastically due to dilution, the ratio of their peak areas must remain constant (

    
    ). If the ratio is invariant, the protocol self-validates that ion suppression has been perfectly corrected.
    

SIL_Workflow A Sample Matrix + Analyte C LC Separation (Co-elution) A->C B Spike SIL Standard (e.g., 13C6-Analyte) B->C D ESI Source (Matrix Suppression) C->D E Analyte Signal (Suppressed) D->E F SIL Signal (Equally Suppressed) D->F G Ratio (Analyte/SIL) Remains Constant E->G F->G H Accurate Trace Quantification G->H

SIL-Mediated Ion Suppression Correction in LC-MS/MS.

References

  • ChemBuyersGuide - this compound (CAS: 1487386-69-5). Available at: [Link]

  • MDPI (Molecules) - Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Identification

Compound Class: Halogenated N-alkyl Aniline / Furan Derivative Primary Hazard Driver: Dermal Absorption & Metabolic Activation

While specific toxicological data (LD50) for 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline may be sparse in public literature, the structural integration of a halogenated aniline with a furan ring necessitates a High Hazard (Band 4) containment strategy.

The "Why" Behind the Hazard (Mechanistic Insight)
  • Aniline Moiety (Systemic Toxicity): Anilines are lipophilic and readily penetrate intact skin. Once absorbed, they undergo N-hydroxylation (often by CYP450 enzymes), leading to the formation of methemoglobin. This impairs the blood's oxygen-carrying capacity, causing cyanosis and potential tissue hypoxia [1].

  • Furan Ring (Metabolic Liability): The furan ring is a structural alert. It is frequently metabolized into reactive cis-enedials or epoxides, which are potent electrophiles capable of alkylating DNA and proteins, leading to hepatotoxicity and potential genotoxicity [2].

  • Halogenation (Br, F): The addition of Fluorine and Bromine atoms generally increases lipophilicity compared to the parent aniline, potentially accelerating the rate of dermal absorption [3].

Immediate Directive: Treat this compound as a potent skin sensitizer, methemoglobinemia inducer, and potential carcinogen. [1]

Engineering Controls & Containment

Before PPE is selected, engineering controls must be the primary barrier.

  • Solids Handling: Weighing must be performed in a Powder Containment Balance Enclosure or a Class II Biological Safety Cabinet (BSC) if a dedicated powder hood is unavailable.

  • Solution Handling: All synthesis, transfers, and evaporations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Vessel Type: Use closed systems (septum-capped vials/flasks) whenever possible to minimize vapor release.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound.

Body ZonePPE RequirementTechnical Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) OR Laminate (Silver Shield®)Change Frequency: Every 2 hours or immediately upon splash.Anilines permeate standard nitrile rubber. Double gloving increases breakthrough time. Laminate gloves are required for spill cleanup as they offer broad chemical resistance against aromatics [4].
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Face shield added if >10g or handling pressurized vessels.Standard safety glasses do not seal against vapors or fine dusts. Goggles prevent ocular absorption, which is a rapid route for anilines.
Respiratory In-Hood: None required.Outside Hood: Full-face respirator with P100/OV (Organic Vapor) cartridges.The volatility of the N-alkyl aniline derivative may be low, but dust generation during weighing poses an inhalation risk.
Body Tyvek® Lab Coat (Disposable) + Long Pants + Closed-toe Shoes.Cotton lab coats absorb liquids and hold them against the skin. Tyvek provides a liquid barrier and prevents cross-contamination of street clothes.

Operational Workflow & Decision Logic

The following diagram outlines the critical decision points and safety barriers during the experimental lifecycle.

G Start Start: Chemical Handling State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Weighing Weighing Station (Balance Enclosure) Solid->Weighing Synthesis Synthesis / Transfer (Fume Hood) Liquid->Synthesis PPE_Solid PPE: Double Nitrile + Tyvek Sleeves + N95 (if open) Weighing->PPE_Solid Requires PPE_Liquid PPE: Double Nitrile + Splash Goggles Synthesis->PPE_Liquid Requires Action_Spill Spill Event? PPE_Solid->Action_Spill PPE_Liquid->Action_Spill Cleanup Emergency Cleanup: Don Silver Shield Gloves Use Absorbent Pads Action_Spill->Cleanup Yes Disposal Disposal: Halogenated Waste Stream Action_Spill->Disposal No (Routine) Cleanup->Disposal

Figure 1: Operational decision tree for handling halogenated aniline derivatives, emphasizing the divergence in PPE based on physical state and the critical spill response pathway.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Verify Ventilation: Check fume hood flow monitor.

  • Don PPE: Put on inner nitrile gloves, Tyvek coat, then outer gloves. Tape cuffs if handling >5 grams.

  • Prepare Quench: Have a weak acid solution (e.g., 1M HCl) or specific waste container ready to neutralize/sequester residues.

Phase 2: Weighing (Critical Risk Step)
  • Risk: Static electricity can cause this fluorinated powder to "jump," leading to inhalation or surface contamination.

  • Protocol:

    • Use an antistatic gun on the spatula and weighing boat.

    • Weigh inside the balance enclosure.

    • Wipe the exterior of the transfer vial with a damp Kimwipe before removing it from the enclosure. Place this Kimwipe in the solid hazardous waste immediately.

Phase 3: Reaction & Transfer
  • Protocol:

    • Dissolve the solid immediately. Solutions are easier to contain than dust.

    • If using syringes, use Luer-lock tips to prevent needle pop-off.

    • Do not recap needles. Discard directly into a sharps container inside the hood.

Phase 4: Decontamination & Doffing
  • Why it matters: Secondary exposure often happens when taking off gear.

  • Protocol:

    • Wipe down work surfaces with methanol or acetone, then soap and water.

    • Outer Gloves: Remove and discard into hazardous waste.

    • Lab Coat: Remove without touching the outer surface.

    • Inner Gloves: Remove last.

    • Wash Hands: Wash with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.

Emergency Response: Methemoglobinemia

If exposure occurs, standard First Aid may not be sufficient due to the aniline moiety.

  • Skin Contact: Wash with Polyethylene Glycol 300 (PEG-300) or ethanol if available (more effective at solubilizing lipophilic anilines than water alone), followed by copious soap and water.

  • Signs of Toxicity: Blue/grey discoloration of lips (cyanosis), headache, dizziness, fatigue.[2]

  • Medical Alert: Inform emergency responders that the patient was exposed to an Aniline Derivative . The antidote is typically Methylene Blue , but this must be administered by a physician [5].

Disposal Strategy

Due to the halogen content (Br, F), this compound cannot be bulked with standard non-halogenated organic solvents.

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bagged in yellow "Chemo/Toxic" bags. Incineration.
Liquid Waste Reaction mixtures, mother liquors.Halogenated Organic Waste carboy. High-temperature incineration (>1100°C) to prevent dioxin formation.
Sharps Needles, broken glass.Rigid sharps container. Incineration.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Aniline. Centers for Disease Control and Prevention. Available at: [Link]

  • Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[3][4] Chemical Research in Toxicology, 26(1), 6-25. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Bromo-3-fluoroaniline. (Structural analog for property inference). Available at: [Link]

  • Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. 7th Edition. Wiley.
  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Available at: [Link]

Sources

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